3-chloro-5-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLOGBMWOUINGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396641 | |
| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-49-2 | |
| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 3-Chloro-5-(Trifluoromethyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Chloro-5-(trifluoromethyl)benzoic acid, identified by CAS Number 53985-49-2 , is a highly functionalized aromatic carboxylic acid of significant interest in modern chemical research and development.[1][2] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a lipophilic trifluoromethyl group, makes it a versatile and valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, with a particular focus on its role in medicinal chemistry and drug discovery. The insights and protocols herein are curated to empower researchers to leverage this compound's full potential in their synthetic and developmental endeavors.
Core Compound Identification and Physicochemical Properties
Proper identification is the bedrock of reproducible science. This compound is unambiguously identified by its CAS registry number. Its structural and chemical properties are summarized below.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 53985-49-2 | [1][2] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2][3] |
| Molecular Weight | 224.57 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Chloro-5-carboxybenzotrifluoride | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 130 - 132 °C | [4] |
| Solubility | Soluble in water and common organic solvents like ethyl acetate. | [2] |
The presence of the trifluoromethyl (-CF₃) group is a critical feature, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity—properties highly sought after in drug design.[5]
Synthesis and Purification Strategies
The synthesis of this compound typically involves multi-step sequences starting from more common precursors. The choice of a synthetic route is often dictated by the availability of starting materials, scalability, and desired purity.
Common Synthetic Pathways
A prevalent strategy involves the oxidation of a corresponding toluene derivative. Another approach could be the carboxylation of a Grignard reagent formed from a suitable brominated precursor, a method proven effective for analogous compounds.[6] The pathway chosen must carefully manage the regioselectivity of the halogenation and subsequent reactions.
Caption: Conceptual workflow for the synthesis of the target compound.
Laboratory-Scale Synthesis & Purification Protocol
This protocol describes a representative synthesis via Sandmeyer-type reaction followed by purification.
Expertise Insight: The Sandmeyer reaction is a robust method for introducing a chloro-substituent onto an aromatic ring starting from an aniline. The subsequent purification via recrystallization or column chromatography is crucial for removing inorganic salts and organic byproducts.
Protocol: Synthesis from 3-Amino-5-(trifluoromethyl)benzoic acid
-
Diazotization:
-
Dissolve 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Extraction:
-
Purification:
-
The crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[2]
-
Alternatively, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be employed to yield the final product as a white powder.
-
Caption: Standard workflow for the purification and quality control of the final product.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block. Its structure is found within several advanced drug candidates and patented compounds.
Key Roles:
-
Scaffold for Bioactive Molecules: The carboxylic acid group provides a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for its conjugation to amines to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The chloro and trifluoromethyl groups fine-tune the electronics and lipophilicity of the parent molecule, which can lead to improved cell permeability, metabolic stability, and target engagement.[5]
-
Precursor for Complex Heterocycles: It is a valuable starting material for synthesizing more complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, related trifluoromethyl- and chloro-substituted benzamides are precursors to potent antitubercular agents.[7]
Caption: Use as a core building block in the synthesis of a target drug molecule.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
Hazard Identification (GHS Classification):
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3][8]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][8]
Table 2: Recommended Safety and Handling Procedures
| Procedure | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | To prevent skin and eye contact, which can cause irritation.[4] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[4] | To prevent respiratory tract irritation.[3][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] | To maintain compound integrity and prevent accidental exposure. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] | Immediate and thorough rinsing is critical to minimize eye damage. |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4] | To remove the compound and mitigate irritation. |
Conclusion
This compound (CAS 53985-49-2) is a strategically important building block for chemical synthesis. Its distinct electronic and steric properties make it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is fundamental to its effective and safe utilization in the laboratory and beyond.
References
- 1. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. This compound | 53985-49-2 [chemicalbook.com]
- 3. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. jelsciences.com [jelsciences.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. chemical-label.com [chemical-label.com]
An In-depth Technical Guide to the Physical Properties of 3-chloro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts distinct electronic and lipophilic properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and insights into the underlying scientific principles.
Core Physical Properties
A summary of the core physical properties of this compound is presented in the table below. These values are crucial for a range of applications, from predicting its behavior in different solvent systems to ensuring its stability under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 224.57 g/mol | --INVALID-LINK-- |
| Melting Point | 98-101 °C | --INVALID-LINK-- |
| Boiling Point | 263 °C | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water.[1] Further quantitative data is not readily available. For a related compound, 3,5-Bis(trifluoromethyl)benzoic acid, it is slightly soluble in water and soluble in DMSO and Methanol.[2] | Various |
| pKa | An experimentally determined pKa value for this compound is not readily available in the cited literature. However, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing nature of the chloro and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value. For comparison, the predicted pKa of the structurally similar 3,5-bis(trifluoromethyl)benzoic acid is 3.34±0.10.[2] | N/A |
Experimental Determination of Physical Properties
The accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring key parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has completely liquefied are recorded. This range is reported as the melting point.
-
Heating Rate: A slower heating rate (1-2 °C per minute) in the vicinity of the expected melting point is crucial for an accurate determination.
The rationale behind this method lies in the thermodynamics of phase transitions. For a pure crystalline solid, the transition from the solid to the liquid phase occurs at a specific temperature. Impurities disrupt the crystal lattice, leading to a decrease in the energy required to break the intermolecular forces, thus lowering and broadening the melting point range.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug candidate, the pKa is a critical parameter as it influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
-
Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[3]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This can be more accurately determined from the first or second derivative of the titration curve.[4]
This method is based on the Henderson-Hasselbalch equation, which relates the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated and protonated forms. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.[5]
Solubility Determination by Shake-Flask Method
Solubility is a crucial property for drug candidates, as it directly impacts bioavailability. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.[6]
-
Sample Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
The principle behind this method is the establishment of a thermodynamic equilibrium where the rate of dissolution of the solid is equal to the rate of precipitation. The resulting concentration represents the maximum amount of the compound that can dissolve in the solvent under the specified conditions.
References
- 1. rsc.org [rsc.org]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to 3-chloro-5-(trifluoromethyl)benzoic acid: A Cornerstone in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic character, provide a powerful tool for fine-tuning the efficacy and pharmacokinetics of therapeutic agents.[1][2] Among the repertoire of fluorinated building blocks, 3-chloro-5-(trifluoromethyl)benzoic acid stands out as a pivotal intermediate, most notably for its integral role in the synthesis of blockbuster drugs such as the selective COX-2 inhibitor, Celecoxib.[3][4] This guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, encompassing its chemical attributes, synthesis, analytical characterization, and its profound impact on drug design and development.
Physicochemical Properties and Structural Attributes
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of approximately 224.56 g/mol .[5] The strategic placement of a chlorine atom and a trifluoromethyl group on the benzoic acid core at the meta-positions relative to the carboxyl group is instrumental to its utility in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | --INVALID-LINK--[5] |
| Molecular Weight | 224.56 g/mol | --INVALID-LINK--[5] |
| Appearance | Off-white to yellow solid | --INVALID-LINK--[6] |
| Melting Point | 98-101 °C | --INVALID-LINK--[6] |
| CAS Number | 53985-49-2 | --INVALID-LINK--[5] |
The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and enhances the acidity of the carboxylic acid. Its high lipophilicity is a key factor in improving the membrane permeability and overall bioavailability of drug molecules.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which in turn can extend the half-life of a drug.[1] The presence of the chlorine atom further modulates the electronic and steric properties of the molecule, offering an additional point for synthetic diversification and influencing binding interactions with biological targets.[7]
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process for its application in drug manufacturing. Several synthetic routes have been reported, with a common and scalable approach involving the hydrolysis of a corresponding benzotrichloride precursor.
A representative synthetic protocol is outlined below:
Caption: A general synthetic workflow for trifluoromethyl benzoic acids.
A Detailed Synthetic Protocol:
A common laboratory-scale synthesis involves the Grignard reaction of a suitable precursor followed by carboxylation.
Step 1: Formation of the Grignard Reagent
1-bromo-3-chloro-5-(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent. This reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane and is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organometallic intermediate by atmospheric moisture or oxygen. The reaction is exothermic and requires careful temperature control.[8]
Step 2: Carboxylation
The freshly prepared Grignard reagent is then slowly added to a vessel containing solid carbon dioxide (dry ice) or bubbled with gaseous CO₂ at low temperatures (e.g., -78 °C).[9] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt.
Step 3: Acidic Workup
The reaction mixture is then quenched with a dilute aqueous acid, such as hydrochloric acid, to protonate the carboxylate salt, yielding the final product, this compound. The product can then be extracted with an organic solvent and purified by recrystallization or column chromatography.
Mechanistic Rationale: The Grignard reaction is a classic and robust method for carbon-carbon bond formation. The choice of an aprotic ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. The low temperature for the carboxylation step is necessary to prevent side reactions, such as the reaction of the Grignard reagent with the newly formed carboxylate. The acidic workup is a standard procedure to protonate the salt and isolate the free carboxylic acid.
Analytical Characterization: Ensuring Purity and Identity
For applications in drug development, rigorous analytical characterization is imperative to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., singlets or finely split multiplets). The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield chemical shift (δ > 165 ppm). The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern will be characteristic of a benzoic acid derivative, with prominent fragments arising from the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially the trifluoromethyl group (-CF₃).[10] The isotopic pattern of the molecular ion and chlorine-containing fragments will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.[11] Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm).
Gas Chromatography (GC): For GC analysis, the carboxylic acid is often derivatized, for instance, by esterification, to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural information, making it a powerful tool for identifying and quantifying impurities.
Application in Drug Discovery: The Case of Celecoxib
The most prominent application of this compound is as a key starting material in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of arthritis and acute pain.[3][4]
Caption: Simplified synthetic pathway to Celecoxib highlighting the role of the key intermediate.
In the synthesis of Celecoxib, this compound is converted into a more reactive intermediate, such as an acid chloride or an ester, which then undergoes a series of reactions to form the pyrazole core of the drug molecule. The 3-(trifluoromethyl)phenyl group is a crucial pharmacophore that contributes significantly to the selective binding of Celecoxib to the COX-2 enzyme. The trifluoromethyl group occupies a hydrophobic pocket in the active site of COX-2, which is larger than the corresponding pocket in the COX-1 isoform, thus conferring selectivity. The chloro substituent further modulates the electronic and steric properties, contributing to the overall binding affinity and pharmacokinetic profile of the drug.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of dust formation, a respirator may be necessary.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a quintessential example of a strategically designed building block that has had a profound impact on modern drug discovery and development. Its unique combination of a chloro and a trifluoromethyl substituent on a benzoic acid scaffold provides medicinal chemists with a versatile tool to enhance the pharmacological properties of drug candidates. The well-established synthetic routes and analytical methods for this compound further solidify its importance in the pharmaceutical industry. As the demand for more effective and safer therapeutics continues to grow, the role of key intermediates like this compound will undoubtedly remain central to the innovation of new medicines.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. zenodo.org [zenodo.org]
- 5. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. Pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 3-(Trifluoromethyl)benzoic acid | SIELC Technologies [sielc.com]
Foreword: The Strategic Importance of 3-Chloro-5-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic Acid
This compound is a highly valuable fluorinated building block in modern chemistry. Its unique substitution pattern—featuring both an electron-withdrawing chloro group and a lipophilic, metabolically stable trifluoromethyl group—makes it a critical intermediate in the development of novel pharmaceuticals and advanced agrochemicals. The precise arrangement of these functional groups allows for targeted modulation of a molecule's physicochemical properties, including acidity (pKa), lipophilicity (logP), and metabolic stability, which are cornerstone considerations in drug design and lead optimization. This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, grounding theoretical principles in practical, field-proven experimental protocols for the research and development professional.
Chapter 1: The Sandmeyer Reaction Pathway: A Classic Approach to Aromatic Chlorination
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the transformation of an aryl amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[1][2] This pathway is often favored for its predictable regiochemistry and tolerance of various functional groups on the aromatic ring. The overall transformation begins with the diazotization of an appropriately substituted aniline, followed by a copper(I) chloride-mediated decomposition of the diazonium salt to yield the desired aryl chloride.
Reaction Scheme & Mechanism
The synthesis commences with 3-amino-5-(trifluoromethyl)benzoic acid. The amino group is first converted into a diazonium salt using a nitrite source under acidic conditions. This intermediate is then subjected to a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr), where the diazonium group is replaced by a chlorine atom, releasing nitrogen gas.[1][3]
The mechanism is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[3] This forms a diazonium radical and a copper(II) halide species. The diazonium radical rapidly loses a molecule of dinitrogen gas (N₂) to generate a highly reactive aryl radical. This radical then abstracts a chlorine atom from the copper(II) halide, yielding the final product, this compound, and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.[2][3]
Visualization of the Sandmeyer Pathway
Caption: The Sandmeyer reaction workflow for synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Sandmeyer-type reactions on substituted anilines.[4]
Materials:
-
3-Amino-5-(trifluoromethyl)benzoic acid
-
tert-Butyl nitrite (tBuONO)
-
Copper(I) chloride (CuCl)
-
Acetonitrile (CH₃CN)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
10% Aqueous citric acid solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, prepare a solution of copper(I) chloride (38.6 g) in acetonitrile (375 mL). Warm the mixture to 45-50°C with stirring.
-
Diazotization & Substitution: In a separate beaker, dissolve 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g) in acetonitrile. Slowly add this solution to the warm CuCl mixture. Concurrently, add tert-butyl nitrite (35.2 g) dropwise, carefully maintaining the internal reaction temperature between 45-50°C using an ice bath as needed.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching & Work-up: Cool the reaction mixture to 10°C in an ice bath. Slowly add 250 mL of 6N hydrochloric acid and stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with 10% aqueous citric acid solution (150 mL) and deionized water (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography, eluting with a solvent gradient of 10% to 25% ethyl acetate in hexane, to yield the final product as a white powder.[4]
Data Summary: Sandmeyer Pathway
| Parameter | Value/Description | Source |
| Starting Material | 3-Amino-5-(trifluoromethyl)benzoic acid | [4] |
| Key Reagents | t-BuONO, CuCl, HCl | [4] |
| Solvent | Acetonitrile, Ethyl Acetate | [4] |
| Reaction Temp. | 45-50°C | [4] |
| Typical Yield | ~60% | [4] |
| Purity | High, post-chromatography | [4] |
Chapter 2: The Grignard Carboxylation Pathway: Building the Carboxyl Group
An alternative and powerful strategy for synthesizing benzoic acids is through the carboxylation of a Grignard reagent. This organometallic approach involves the formation of a carbon-carbon bond by reacting an aryl magnesium halide with carbon dioxide.[5] This method is particularly useful when the required aryl halide precursor is readily accessible. The critical factor for success in any Grignard reaction is the stringent exclusion of atmospheric moisture and protic sources, as the Grignard reagent is a very strong base and nucleophile.[6]
Reaction Scheme & Mechanism
The synthesis begins with a suitable precursor, such as 1-bromo-3-chloro-5-(trifluoromethyl)benzene. This aryl bromide reacts with magnesium metal in an anhydrous ether solvent (typically THF) to form the corresponding aryl Grignard reagent. This reagent is then treated with solid carbon dioxide (dry ice), which acts as the electrophile. The Grignard reagent performs a nucleophilic attack on the carbon atom of CO₂, forming a magnesium carboxylate salt. The final step is an acidic work-up, which protonates the carboxylate to yield the desired this compound.[5][7]
Visualization of the Grignard Pathway
Caption: The Grignard carboxylation workflow.
Detailed Experimental Protocol
This protocol is based on well-established procedures for the carboxylation of aryl Grignard reagents.[7][8]
Materials:
-
1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
Magnesium turnings or granules
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice), crushed
-
6N Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) into a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small volume of anhydrous THF. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.
-
Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium slurry. The reaction may need to be initiated by gentle warming, adding a small crystal of iodine, or crushing the magnesium with a dry stirring rod. A gentle bubbling at the metal surface and a gray, cloudy appearance indicate successful initiation.[9]
-
Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 1-2 hours to ensure complete consumption of the starting bromide.[7]
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate, larger flask, place an excess of crushed dry ice. Under a positive nitrogen flow, transfer the Grignard reagent solution via cannula onto the dry ice with vigorous stirring.[5] An exothermic reaction will occur.
-
Work-up: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly and carefully quench the reaction by adding 6N HCl with cooling in an ice bath until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can often be purified by recrystallization from a suitable solvent system like toluene or a hexane/ethyl acetate mixture.
Data Summary: Grignard Pathway
| Parameter | Value/Description | Source |
| Starting Material | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | [7][8] |
| Key Reagents | Mg, CO₂(s), HCl | [5][7] |
| Solvent | Anhydrous THF, Diethyl Ether | [7] |
| Reaction Temp. | Reflux (formation), <0°C (carboxylation) | [7] |
| Typical Yield | 75-95% (process dependent) | [7][8] |
| Purity | Good, often purified by crystallization | [8] |
Chapter 3: Comparative Analysis and Strategic Selection
The choice between the Sandmeyer and Grignard pathways depends on several factors, including starting material availability, scalability, and sensitivity to reaction conditions.
| Feature | Sandmeyer Pathway | Grignard Pathway |
| Precursor | Aryl Amine | Aryl Halide (Br or I) |
| Key Transformation | C-N → C-Cl | C-Br → C-COOH |
| Yield | Moderate (~60%) | Generally High (75-95%) |
| Conditions | Moderate temperatures, aqueous media | Stringent anhydrous conditions, cryogenic temps |
| Scalability | Readily scalable, but diazonium salts can be unstable | Scalable, but requires excellent control of anhydrous conditions and exotherms |
| Key Challenge | Handling of potentially unstable diazonium intermediates | Strict exclusion of water and atmospheric moisture |
Expert Insights:
-
The Sandmeyer pathway is often chosen when the corresponding aniline is more readily available or cheaper than the aryl bromide. While the yield may be lower, the reaction conditions are generally more forgiving with respect to atmospheric moisture.
-
The Grignard pathway is preferred for its typically higher yields and atom economy in the carboxylation step. However, its success is critically dependent on rigorous experimental technique to maintain an inert, anhydrous environment. It is an excellent choice for laboratory-scale synthesis where high purity and yield are paramount.
Conclusion
The synthesis of this compound can be reliably achieved through several robust chemical strategies. The Sandmeyer and Grignard carboxylation routes represent two of the most effective and well-documented laboratory methods, each offering distinct advantages. A thorough understanding of the mechanisms, experimental nuances, and strategic considerations outlined in this guide empowers researchers and drug development professionals to select and execute the optimal synthetic pathway to access this vital chemical intermediate for their specific research and development objectives.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound | 53985-49-2 [chemicalbook.com]
- 5. DSpace [open.bu.edu]
- 6. youtube.com [youtube.com]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 8. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Solubility of 3-chloro-5-(trifluoromethyl)benzoic acid
This guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-(trifluoromethyl)benzoic acid, a compound of interest in contemporary drug discovery and chemical synthesis. Recognizing the critical role of solubility in determining the bioavailability, formulation, and overall viability of a chemical entity, this document is structured to provide both foundational knowledge and actionable experimental protocols for researchers, scientists, and drug development professionals. While extensive quantitative solubility data for this specific molecule is not widely published, this guide furnishes the necessary theoretical framework and practical methodology to empower researchers to generate high-quality, reliable solubility data in their own laboratories.
Introduction: The Significance of Solubility
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its therapeutic efficacy. Poor aqueous solubility can lead to low absorption and bioavailability, ultimately hindering the development of a promising drug candidate.[1][2][3] this compound, with its aromatic, halogenated, and acidic functionalities, presents a unique solubility profile that warrants careful investigation. This guide will delve into its known properties, the factors governing its solubility, and a robust experimental workflow for its precise determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential for interpreting its solubility behavior. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₃O₂ | PubChem[4] |
| Molecular Weight | 224.56 g/mol | PubChem[4] |
| Appearance | White to light yellow crystal powder or yellow liquid | ChemicalBook[5], Alfa Chemical[4] |
| Melting Point | 98-101 °C | Alfa Chemical[4] |
| Boiling Point | 263 °C | Alfa Chemical[4] |
| Water Solubility | Stated as "Soluble in water" (qualitative) | ChemicalBook[5], Alfa Chemical[4] |
Factors Influencing Solubility
The solubility of this compound is governed by several interrelated factors, primarily its chemical structure and the properties of the solvent.
pH-Dependent Solubility and the Role of pKa
As a benzoic acid derivative, this compound is a weak acid. Its solubility in aqueous media is highly dependent on the pH of the solution.
-
At low pH (pH < pKa): The carboxylic acid group remains protonated (-COOH), and the molecule is in its neutral, less polar form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.
-
At high pH (pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and, therefore, exhibits much higher aqueous solubility.
Solvent Polarity
The principle of "like dissolves like" is central to predicting solubility in organic solvents. The presence of a polar carboxylic acid group and the nonpolar trifluoromethyl and chloro-substituted benzene ring gives the molecule a mixed polarity.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group, promoting solubility.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These can act as hydrogen bond acceptors and are generally good solvents for benzoic acid derivatives.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited in these solvents due to the polarity of the carboxylic acid group.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[6] This method ensures that the solution has reached saturation and is in thermodynamic equilibrium with the solid material.[1][6]
Experimental Workflow Diagram
The following diagram outlines the critical steps in the shake-flask solubility determination protocol.
Caption: Shake-flask method workflow for solubility determination.
Detailed Step-by-Step Protocol
Rationale: This protocol is designed to be self-validating. The presence of excess solid at the end of the experiment confirms that saturation was achieved. The use of a validated HPLC method ensures accurate quantification.
-
Preparation:
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a small, sealable glass vial. The excess is critical to ensure saturation is reached and maintained.[6]
-
Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. A common starting point is 24 hours, but for some compounds, 48 or even 72 hours may be necessary.[1] It is advisable to test multiple time points (e.g., 24h and 48h) to ensure the measured concentration does not increase with time, confirming equilibrium has been reached.
-
After the agitation period, visually inspect the vial to confirm that excess solid material is still present. If all the solid has dissolved, the experiment is invalid and must be repeated with a larger amount of the compound.
-
-
Phase Separation:
-
To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully draw off the supernatant using a pipette and immediately filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step removes any remaining microscopic particles that could inflate the solubility measurement.
-
-
Quantification via HPLC-UV:
-
Method Validation: Before analyzing the sample, a validated HPLC method is required. This involves establishing linearity, accuracy, and precision.[7][8]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Accurately dilute the filtered saturate with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the solvent by multiplying the result by the dilution factor.
-
Suggested HPLC-UV Method Parameters
The following provides a robust starting point for developing a quantification method for this compound, based on common practices for benzoic acid derivatives.[7][9][10]
| Parameter | Suggested Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid) | The organic/aqueous mixture allows for tuning of retention. The acid suppresses the ionization of the carboxylic group, leading to sharper, more symmetric peaks. |
| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 60:40 Acetonitrile:Water) and switch to a gradient if needed to resolve impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~230-254 nm | Aromatic rings typically show strong absorbance in this UV range. The optimal wavelength should be confirmed by running a UV scan of a standard solution. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]
Conclusion
This technical guide provides the essential framework for understanding and determining the solubility of this compound. While a comprehensive public dataset of its solubility in various organic solvents is currently unavailable, the detailed experimental protocol outlined herein equips researchers with a reliable and scientifically sound method to generate this critical data. By carefully controlling experimental variables, particularly temperature and pH, and employing a validated analytical technique such as HPLC, drug development professionals can obtain the accurate and reproducible solubility data needed to advance their research and formulation efforts.
References
- 1. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. This compound | 53985-49-2 [chemicalbook.com]
- 6. canbipharma.com [canbipharma.com]
- 7. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 129931-45-9|3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and History of 3-Chloro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(trifluoromethyl)benzoic acid, a key building block in modern chemistry, holds a significant position in the synthesis of a wide array of agrochemicals and pharmaceuticals. Its unique trifluoromethyl and chlorine substituents on a benzoic acid core impart desirable physicochemical properties to target molecules, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and the scientific principles underpinning its preparation. We will explore the key chemical reactions and strategic considerations that have led to its current state of production, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Rise of Fluorinated Aromatic Scaffolds
The mid-20th century witnessed a paradigm shift in the development of bioactive compounds with the strategic incorporation of fluorine atoms. The trifluoromethyl (CF₃) group, in particular, became a cornerstone in the design of novel agrochemicals and pharmaceuticals.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and the exceptional strength of the carbon-fluorine bond confer enhanced metabolic stability and improved bioavailability to parent molecules.[1] This has led to a surge in the development of trifluoromethylated aromatic compounds, with this compound emerging as a versatile and highly valuable intermediate.
The Genesis of this compound: A Historical Perspective
While a singular, seminal "discovery" paper for this compound is not readily apparent in the annals of chemical literature, its emergence can be traced to the broader advancements in the synthesis of fluorinated aromatic compounds. The first synthesis of an aromatic compound bearing a trifluoromethyl group dates back to the late 19th and early 20th centuries. However, it was the burgeoning agrochemical and pharmaceutical industries in the post-World War II era that catalyzed the exploration and synthesis of a diverse range of substituted benzotrifluorides.[3][4]
The development of compounds like this compound was driven by the need for molecular scaffolds that could be readily functionalized to create libraries of potential new drugs and pesticides. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring offered multiple reaction sites and a unique electronic profile for further chemical transformations.
Evolution of Synthetic Methodologies
The synthesis of this compound has evolved, leveraging fundamental organic reactions. The primary strategies for its preparation can be categorized into three main approaches, each with its own set of advantages and challenges.
Approach 1: Oxidation of a Substituted Toluene Precursor
One of the most logical and historically significant routes to benzoic acids is the oxidation of the corresponding toluene derivative. In this case, the synthesis would commence with 3-chloro-5-(trifluoromethyl)toluene.
Reaction Pathway:
Figure 1: Oxidation of a toluene precursor to the corresponding benzoic acid.
Causality Behind Experimental Choices:
-
Starting Material: 3-chloro-5-(trifluoromethyl)toluene serves as a readily available or synthetically accessible precursor.
-
Oxidizing Agent: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed for the complete oxidation of the methyl group to a carboxylic acid. The choice of oxidant and reaction conditions (e.g., temperature, solvent) is critical to achieve high yields and minimize side reactions.
Protocol Example (Hypothetical based on standard procedures):
-
To a stirred solution of 3-chloro-5-(trifluoromethyl)toluene in a suitable solvent (e.g., a mixture of pyridine and water), potassium permanganate is added portion-wise.
-
The reaction mixture is heated to reflux for several hours until the purple color of the permanganate disappears.
-
After cooling, the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried.
Approach 2: Carboxylation of a Grignard Reagent
The formation of a Grignard reagent followed by carboxylation is a classic and powerful method for the synthesis of carboxylic acids. This approach would start from a halogenated precursor, 1-bromo-3-chloro-5-(trifluoromethyl)benzene.
Reaction Pathway:
References
An In-depth Technical Guide to the Safety and Hazards of 3-Chloro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Hazard Profile
3-Chloro-5-(trifluoromethyl)benzoic acid, identified by CAS Number 53985-49-2, is an aromatic carboxylic acid derivative.[1] Its utility in medicinal chemistry and agrochemical synthesis stems from the unique electronic properties conferred by the electron-withdrawing chloro and trifluoromethyl groups. These substituents, however, also dictate its toxicological profile, making a thorough understanding of its safety and hazards paramount for any professional handling this compound. This guide provides a detailed examination of its known hazards, outlines protocols for safe handling and emergency response, and addresses the current gaps in toxicological data.
The core principle of laboratory safety when handling compounds like this compound is proactive risk mitigation. The reactivity and hazard potential are directly linked to its chemical structure. The benzoic acid moiety provides a reactive carboxylic acid group, while the halogenated phenyl ring influences its metabolic stability and potential for biological interaction. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the foundational framework for understanding the immediate hazards of this compound.[2] The compound is consistently classified as an irritant across multiple supplier safety data sheets (SDS).
Table 1: GHS Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
The "Warning" signal word is associated with these classifications.[2] The causality behind these classifications is rooted in the acidic nature of the carboxylic group and the reactivity of the halogenated aromatic ring, which can interact with and disrupt biological tissues upon contact.
Caption: GHS Hazard classification workflow for the compound.
Section 2: Toxicological Profile: Knowns and Data Gaps
A comprehensive toxicological assessment is critical for a full risk profile. For this compound, there is a notable absence of publicly available, in-depth toxicological studies.[3] Most safety data sheets state that the toxicological properties have not been fully investigated.
Acute Toxicity
Quantitative acute toxicity data (e.g., LD50 oral, dermal; LC50 inhalation) for this compound are not available in the public domain. The primary acute effects observed upon exposure are irritant in nature, as defined by the GHS classifications.[2]
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There are currently no specific studies available that evaluate the long-term effects of exposure to this compound. Therefore, its potential as a carcinogen, mutagen, or reproductive toxin is unknown.
Expert Insight & Causality: The absence of data does not equate to the absence of hazard. For novel or specialized chemicals, comprehensive toxicological testing may not have been performed or published. In such cases, a precautionary principle should be adopted. Researchers can infer potential, unconfirmed hazards by examining structurally similar compounds. For instance, studies on other chlorinated benzoic acid derivatives have shown varying levels of toxicity. A study on 4-chlorobenzoic acid indicated it is moderately hazardous and can lead to disorders of the hepatorenal system upon subchronic oral intake.[4] While this does not provide direct evidence for the target compound, it underscores the plausibility of systemic effects for this class of chemicals and reinforces the need for stringent exposure controls.
Section 3: First Aid and Emergency Procedures
The appropriate emergency response is dictated by the compound's known irritant properties. Rapid action is essential to minimize harm.
First Aid Protocols
| Exposure Route | Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[5]2. If breathing is difficult or has stopped, provide artificial respiration.[5]3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]2. If skin irritation persists, seek medical attention.[5]3. Wash contaminated clothing before reuse. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | 1. Do NOT induce vomiting.[6]2. Rinse the mouth with water.[5]3. Never give anything by mouth to an unconscious person.[5]4. Seek immediate medical attention. |
Fire-Fighting Measures
This compound is a solid and not considered a significant fire risk; however, containers may burn.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[7]
Section 4: Safe Handling, Storage, and Disposal
Implementing robust handling and storage protocols is the primary mechanism for ensuring the safety of laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure to dust and aerosols.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
-
Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a thorough risk assessment.
Caption: Decision workflow for selecting appropriate PPE.
Handling and Storage Protocols
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the chemical fume hood is functioning properly.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material. Use a spatula and weigh the material on a tared weigh boat within the fume hood.
-
In Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[8]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Section 5: Ecotoxicological Profile
There is no specific ecotoxicity data available for this compound. Its impact on aquatic or terrestrial organisms has not been reported. However, given its chemical nature as a halogenated aromatic acid, prudence dictates that it should be prevented from entering the environment. The trifluoromethyl group is known for its high stability, suggesting the compound may be persistent.
Conclusion
This compound presents clear, well-defined irritant hazards to the skin, eyes, and respiratory system. The protocols for safe handling, PPE, and emergency response are based on mitigating these primary risks. A significant challenge in a comprehensive risk assessment is the lack of published data on its systemic and long-term toxicological effects, as well as its environmental fate. Therefore, all work with this compound must be conducted under the assumption of potential, uncharacterized hazards, adhering strictly to the engineering controls and PPE guidelines outlined in this document. It is the responsibility of the researcher to treat this and all chemicals with a high degree of caution, particularly when comprehensive safety data is not available.
References
- 1. CAS 53985-49-2: this compound [cymitquimica.com]
- 2. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. synquestlabs.com [synquestlabs.com]
3-chloro-5-(trifluoromethyl)benzoic acid molecular weight
An In-depth Technical Guide to 3-chloro-5-(trifluoromethyl)benzoic acid
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 53985-49-2), a critical fluorinated building block in modern chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, provides a detailed synthesis and purification protocol, outlines robust analytical characterization methodologies, and explores its applications. The narrative emphasizes the causal reasoning behind experimental choices, reflecting field-proven insights to ensure both technical accuracy and practical utility.
Introduction: A Key Fluorinated Synthon
This compound is an aromatic carboxylic acid distinguished by the presence of two highly electronegative substituents: a chlorine atom and a trifluoromethyl (CF₃) group. This unique substitution pattern makes it an indispensable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries[1].
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity[2][3]. The CF₃ group can significantly alter the electronic properties and conformation of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. As such, synthons like this compound are of high value to researchers aiming to rationally design next-generation therapeutic agents and advanced materials.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties is foundational to its application in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | [4] |
| Molecular Weight | 224.56 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 53985-49-2 | [4] |
| Melting Point | 98-101 °C | [5] |
| Boiling Point | 263 °C | [5] |
| Density | 1.523 g/cm³ | [5] |
| Appearance | White powder to yellow liquid | [5][6] |
| Solubility | Soluble in water | [5][6] |
Note on Appearance: The reported appearance varies, which may be attributable to the purity of the sample or the conditions of observation. Highly pure samples are typically crystalline white solids at room temperature.
Safety and Handling
From a safety perspective, this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Synthesis and Purification Workflow
The reliable synthesis of this compound is critical for its use in further applications. A common and effective method is the Sandmeyer-type reaction starting from 3-amino-5-(trifluoromethyl)benzoic acid. This process involves diazotization of the amine followed by a copper-catalyzed chloride substitution.
Detailed Synthesis Protocol
This protocol is adapted from established procedures and provides a robust method for laboratory-scale synthesis[6].
Step 1: Reaction Setup
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add copper(I) chloride (CuCl, 38.6 g) and acetonitrile (375 mL).
-
Warm the resulting solution to 45-50 °C under a nitrogen atmosphere.
-
In a separate beaker, prepare a solution of tert-butyl nitrite (tBuONO, 35.2 g).
Step 2: Diazotization and Sandmeyer Reaction
-
Slowly add the starting material, 3-amino-5-(trifluoromethyl)benzoic acid (50.0 g), to the warm CuCl solution in portions.
-
Scientific Rationale: The amine is the nucleophile that will be converted into a diazonium salt, an excellent leaving group. tBuONO serves as the diazotizing agent, generating the reactive nitrosonium ion in situ. Copper(I) chloride is the catalyst that facilitates the substitution of the diazonium group with chloride.
-
-
Carefully control the addition rate to maintain the internal reaction temperature between 45-50 °C. An ice bath may be required for cooling as the reaction can be exothermic.
-
After the addition is complete, stir the mixture at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.
Step 3: Work-up and Extraction
-
Cool the reaction mixture to 10 °C using an ice bath.
-
Slowly add 6N hydrochloric acid (250 mL) to the mixture and stir for 10 minutes.
-
Scientific Rationale: The acid quenches the reaction and protonates the carboxylate, ensuring the product is in its neutral carboxylic acid form for efficient extraction into an organic solvent.
-
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and wash sequentially with a 10% aqueous citric acid solution (150 mL) and water (150 mL).
-
Scientific Rationale: The citric acid wash helps to chelate and remove any residual copper salts from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude residue should be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column using a solvent gradient of 10% to 25% ethyl acetate in hexane.
-
Scientific Rationale: The gradient elution allows for the separation of nonpolar impurities first (at low ethyl acetate concentration), followed by the elution of the more polar product as the solvent polarity increases.
-
-
Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to yield this compound as a white powder. A typical yield for this process is around 60%[6].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system of characterization.
Spectroscopic and Chromatographic Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.5-8.5 ppm). Due to the substitution pattern, one proton will appear as a singlet (or a finely split triplet, J ≈ 2 Hz), and the other two will also appear as singlets (or finely split doublets/triplets). The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon spectrum will show eight distinct signals: six for the aromatic carbons (one of which will be a quartet due to coupling with the three fluorine atoms of the CF₃ group), one for the carboxylic carbon (~165-170 ppm), and one for the trifluoromethyl carbon (a quartet centered around 120-130 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch: Aromatic ring stretches appearing in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the CF₃ group.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region. An ATR-IR spectrum for this compound is available in public databases for reference[4][7].
3. Mass Spectrometry (MS)
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks with an intensity ratio of approximately 3:1, separated by 2 m/z units. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways include the loss of the hydroxyl group (-17 Da) and the entire carboxyl group (-45 Da).
4. High-Performance Liquid Chromatography (HPLC) HPLC is the definitive technique for assessing purity. Using a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic or trifluoroacetic acid), a pure sample should yield a single, sharp peak. Purity is quantified by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
Analytical Workflow Diagram
Caption: A standard workflow for the analytical validation of the title compound.
Applications in Research and Drug Development
The utility of this compound lies in its function as a versatile chemical handle. The carboxylic acid group is readily derivatized, most commonly through amide bond formation, allowing it to be coupled to a wide variety of amine-containing scaffolds.
-
Pharmaceutical Intermediates: It is a known precursor in the synthesis of novel antitubercular agents belonging to the benzothiazinone class[8]. Furthermore, related structures are key intermediates for substance P (neurokinin-1) receptor antagonists, which have applications in treating inflammatory diseases and psychiatric disorders[9]. The aniline derivative, 3-chloro-5-(trifluoromethyl)aniline, has been used in the development of specific drug candidates, highlighting the value of this substitution pattern[10].
-
Agrochemical Synthesis: The trifluoromethyl group is a common feature in modern pesticides and herbicides. This building block provides a convenient route to introduce this toxiphore into new agrochemical candidates, potentially improving their efficacy and environmental stability.
-
Material Science: The unique electronic properties conferred by the chloro and trifluoromethyl groups make this compound an interesting building block for the synthesis of specialty polymers and functional materials with tailored properties.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it a reliable component in multi-step synthetic campaigns. The analytical protocols outlined herein provide a framework for ensuring the quality and consistency required for high-stakes research, particularly in drug discovery. As the demand for molecules with enhanced biological and physical properties continues to grow, the importance of strategically functionalized building blocks like this compound will only increase.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ossila.com [ossila.com]
- 4. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. This compound | 53985-49-2 [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 10. jelsciences.com [jelsciences.com]
3-chloro-5-(trifluoromethyl)benzoic acid melting point and boiling point
An In-depth Technical Guide to the Physicochemical Characterization of 3-chloro-5-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No: 53985-49-2), a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a simple data sheet, this document elucidates the theoretical underpinnings that dictate these physical properties, offers detailed, field-proven protocols for their experimental determination, and emphasizes the principles of data integrity through instrument calibration. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for regulatory submissions, process optimization, and materials science research.
Introduction and Molecular Context
This compound is an aromatic carboxylic acid featuring two distinct electron-withdrawing substituents on the phenyl ring. The trifluoromethyl (-CF₃) group, in particular, is a bioisostere for chlorine and is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The presence of both a chloro and a trifluoromethyl group profoundly influences the molecule's electronic distribution, crystal lattice structure, and intermolecular forces, which in turn govern its fundamental physical properties such as melting and boiling points. An accurate understanding and determination of these properties are paramount for chemists in predicting solubility, designing purification strategies (e.g., recrystallization, distillation), and setting parameters for chemical reactions.
Theoretical Framework: Intermolecular Forces and Substituent Effects
The melting and boiling points of a molecular solid are direct indicators of the energy required to disrupt the forces holding the molecules together in the solid and liquid states, respectively.[2] For this compound, these properties are dictated by a combination of powerful intermolecular forces.
-
Hydrogen Bonding: Like most carboxylic acids, this compound can form strong hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-tail fashion.[3][4] This dimerization is a primary contributor to its high melting point, as significant thermal energy is needed to break these strong, highly directional bonds and allow the crystal lattice to collapse.
-
Dipole-Dipole Interactions: The strongly electronegative chlorine and trifluoromethyl groups create a significant molecular dipole moment.[5] These permanent dipoles lead to electrostatic attractions between adjacent molecules in the crystal lattice, further stabilizing the solid state and increasing the melting point.
-
London Dispersion Forces: As with all molecules, van der Waals forces arise from transient fluctuations in electron density.[6] The presence of a benzene ring and multiple electronegative halogen atoms provides a large surface area and significant electron density, contributing substantial London dispersion forces that add to the overall lattice energy.[3]
The combined effect of these forces results in a stable crystalline solid with a relatively high melting point. The boiling point is further elevated due to the energy required to overcome these forces completely and transition the molecules into the gaseous phase.
Physicochemical Data Summary
The experimentally determined physical constants for this compound are summarized below. It is critical to note that these values are dependent on purity, and the melting point, in particular, should be reported as a range.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O₂ | PubChem[7] |
| Molecular Weight | 224.56 g/mol | PubChem[7] |
| Melting Point | 98 - 101 °C | Alfa Chemical[8] |
| Boiling Point | 263 °C | Alfa Chemical[8] |
| Appearance | White to off-white powder | ChemicalBook[9] |
Experimental Determination Protocols
The generation of trustworthy data hinges on meticulous experimental technique and properly calibrated instrumentation. The following protocols represent standard, validated methods for determining the melting and boiling points of crystalline organic solids.
Protocol for Melting Point Determination (Capillary Method)
The capillary method is the standard technique recognized by major pharmacopeias for melting point determination.[2][8] It provides high accuracy when performed correctly.
A. Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the sample first begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range. A narrow range (e.g., 0.5-1.0°C) is indicative of high purity.[10]
B. Instrumentation and Materials:
-
Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series)
-
Melting Point Capillary Tubes (one end sealed)
-
Sample of this compound, confirmed dry
-
Mortar and Pestle
-
Certified Melting Point Reference Standards (e.g., Benzophenone, Caffeine, Vanillin)[11][12]
C. Self-Validating Procedure (System Calibration):
-
Rationale: Instrument calibration is a non-negotiable step for ensuring data integrity and traceability. It validates that the instrument's temperature sensor and readout are accurate against internationally recognized standards (e.g., ITS-90).[7][13]
-
Step 1: Select at least two reference standards with certified melting points that bracket the expected melting point of the sample (e.g., Benzophenone: 47-49°C and Benzoic Acid: 121-123°C, or Caffeine: 235-237°C if a higher range check is needed).
-
Step 2: Following the protocol in section D, determine the melting point of each standard on the instrument.
-
Step 3: Compare the observed melting points to the certified values. If the deviation exceeds the laboratory's established tolerance (typically ±0.5°C), perform an instrument adjustment or calibration routine as per the manufacturer's instructions. Document all calibration activities.
D. Sample Measurement Workflow:
-
Step 1 (Sample Preparation): Place a small amount of the compound onto a clean, dry surface. Gently crush the solid into a fine powder using a mortar and pestle. This is crucial for uniform packing and efficient heat transfer.
-
Step 2 (Capillary Loading): Press the open end of a capillary tube into the powder several times until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed bottom. A packed column of 2-3 mm is ideal.
-
Step 3 (Instrument Setup): Set the start temperature on the apparatus to 5-10°C below the expected melting point (approx. 90°C). Set the heating ramp rate to 1-2°C per minute.[8][10] A slow ramp rate is critical for allowing the temperature of the heating block and the sample to equilibrate, preventing erroneously high readings.[8]
-
Step 4 (Measurement): Insert the loaded capillary into the apparatus. Initiate the heating program.
-
Step 5 (Observation & Reporting): Observe the sample through the magnified viewing port. Record the temperature at which the first drop of liquid appears (T₁ or onset temperature). Continue heating and record the temperature at which the last solid particle melts into a clear liquid (T₂ or clear point). The result is reported as a range: T₁ - T₂. Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Protocol for Boiling Point Determination (Micro Method)
For high-melting solids, determining the boiling point can be challenging due to the high temperatures involved. A micro-scale method using a Thiele tube is efficient and requires minimal sample.
A. Principle: A small amount of liquid is heated in a vial along with an inverted capillary tube. As the liquid heats, air expands and escapes from the capillary. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The sample is then allowed to cool, and the boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14]
B. Instrumentation and Materials:
-
Thiele Tube
-
High-boiling heat transfer fluid (e.g., mineral oil)
-
Small glass vial (Durham tube)
-
Melting Point Capillary Tube (one end sealed)
-
High-temperature thermometer (-10 to 400°C)
-
Rubber band or wire for attachment
-
Bunsen burner or heating mantle
C. Measurement Workflow:
-
Step 1: Melt a small quantity of this compound in the small vial. The liquid level should be approximately 0.5-1.0 cm.
-
Step 2: Place the capillary tube, sealed end up, into the vial containing the molten sample.
-
Step 3: Attach the vial to the thermometer using a rubber band, ensuring the band is well above the level of the heat transfer fluid. The sample should be aligned with the thermometer bulb.[14]
-
Step 4: Place the assembly into the Thiele tube containing mineral oil.
-
Step 5: Gently heat the side arm of the Thiele tube.[14] Watch for a slow but steady stream of bubbles to emerge from the inverted capillary tip.
-
Step 6: Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the temperature is slightly above the boiling point.
-
Step 7: Remove the heat source and allow the apparatus to cool slowly.
-
Step 8: Carefully observe the capillary. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point. Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.
Significance in Drug Development and Research
-
Purity Assessment: A sharp, well-defined melting range is a primary indicator of sample purity. Impurities typically cause a depression and broadening of the melting point.[10]
-
Compound Identification: While not definitive alone, the melting point is a crucial physical constant used alongside spectroscopic data (NMR, IR, MS) to confirm the identity of a synthesized compound.
-
Process Chemistry: Knowledge of the melting and boiling points is essential for designing scalable purification processes like recrystallization (selecting appropriate solvents and temperature ranges) and distillation (determining feasibility and conditions).
-
Material Science: These thermal properties are fundamental to understanding the physical stability of the solid form, which is critical in formulation development and for predicting the material's behavior under different storage and processing conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. mt.com [mt.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Theoretical Studies of Hydrogen Bond Interactions in 4-Substituted Benzoic Acids Dimers -Journal of the Korean Chemical Society [koreascience.kr]
- 5. quora.com [quora.com]
- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. thinksrs.com [thinksrs.com]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. reagecon.com [reagecon.com]
- 12. mt.com [mt.com]
- 13. dicksondata.com [dicksondata.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Applications of 3-chloro-5-(trifluoromethyl)benzoic acid in medicinal chemistry
An In-Depth Guide for Medicinal Chemists
Application Notes and Protocols: 3-Chloro-5-(trifluoromethyl)benzoic Acid
Introduction: In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety due to its profound impact on a molecule's physicochemical and pharmacokinetic properties.[1][2] When combined with other substituents, such as a chlorine atom, the resulting building block offers a unique electronic and steric profile that can be exploited to enhance target affinity, improve metabolic stability, and increase membrane permeability.[2]
This guide focuses on This compound , a versatile chemical intermediate whose structural features make it highly valuable in medicinal chemistry. The presence of a strongly electron-withdrawing -CF3 group and a moderately electron-withdrawing chlorine atom at the meta-positions of the benzoic acid ring creates a distinct electronic environment that influences the acidity of the carboxyl group and the reactivity of the entire molecule.[3] This document provides detailed application notes, experimental protocols, and the scientific rationale behind its use in the synthesis of advanced pharmaceutical agents.
Part 1: Physicochemical Rationale and Strategic Value
The utility of this compound as a synthetic building block stems from the combined properties of its functional groups.
-
The Trifluoromethyl Group (-CF3): This group is a powerful modulator of biological properties. It is highly lipophilic, which can enhance a compound's ability to cross cellular membranes.[3] Its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic centers and can significantly increase metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
-
The Chlorine Atom (-Cl): As a halogen, chlorine increases lipophilicity and can participate in halogen bonding—a specific non-covalent interaction that can contribute to drug-target binding affinity.[3] Its placement on the ring influences the overall electronic distribution and provides an additional vector for molecular recognition by biological targets.
-
The Carboxylic Acid (-COOH): This functional group is a versatile handle for synthesis. It can be readily converted into esters, amides, or acyl chlorides, allowing for its conjugation to a wide variety of molecular scaffolds through robust and well-established chemical reactions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53985-49-2 | [5] |
| Molecular Formula | C₈H₄ClF₃O₂ | [5] |
| Molecular Weight | 224.56 g/mol | [5] |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 104 - 108 °C | [4] |
| LogP (calculated) | 3.46 | [6] |
Part 2: Application Note - Synthesis of Novel Antitubercular Agents
A critical application of trifluoromethyl-substituted chloro-aromatics is in the development of potent antitubercular agents. A closely related isomer, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is a key precursor for the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-one (BTZ) class of drugs.[7][8] These compounds, including clinical candidates like Macozinone (PBTZ169), are covalent inhibitors of the essential mycobacterial enzyme DprE1. The following workflow illustrates how such a precursor is synthesized and utilized, demonstrating the importance of the core scaffold.
Workflow for Synthesis of BTZ Precursors
The synthesis begins with a commercially available starting material, which is first nitrated to introduce the nitro group essential for the biological activity of the final BTZ compounds. This is followed by conversion of the carboxylic acid to a carboxamide, another key intermediate.
Caption: Synthetic workflow for key antitubercular precursors.
Protocol 1: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1)
This protocol is adapted from literature procedures for the synthesis of BTZ precursors and serves as an illustrative example of the chemical transformations this scaffold can undergo.[8]
Rationale: The nitration of the aromatic ring is a classic electrophilic aromatic substitution. The reaction is performed using a strong nitrating acid mixture (HNO₃/H₂SO₄). The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chloro and trifluoromethyl substituents on the ring.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzonitrile
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add concentrated sulfuric acid. Cool the flask in an ice bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the cooled sulfuric acid while stirring to create the nitrating mixture. Maintain the temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 2-chloro-5-(trifluoromethyl)benzonitrile to the solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully over crushed ice. A precipitate of the crude product will form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide (2)
Rationale: The conversion of a carboxylic acid to a primary amide typically proceeds via a more reactive acyl intermediate, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction of the acyl chloride with ammonia provides the desired amide.[8]
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1)
-
Thionyl Chloride (SOCl₂)
-
Concentrated Ammonia solution (28-30%)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Rotary evaporator
Procedure:
-
Acyl Chloride Formation: Suspend the benzoic acid (1) in an inert solvent like DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (approx. 2-3 equivalents) to the suspension at room temperature. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The residue is the crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride.
-
Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonia solution to the flask with vigorous stirring. A solid precipitate will form.
-
Purification: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry it to yield 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (2).
Part 3: Application Note - Building Block for Ion Channel Modulators
The 3-chloro-5-(trifluoromethyl)phenyl motif is also a key feature in molecules designed to modulate ion channels. For example, the compound RQ-00203078 is a potent and selective antagonist of the TRPM8 channel, which is the primary sensor for cold temperatures in the body.[9] While RQ-00203078 has a pyridine core, this compound serves as an excellent starting point for synthesizing analogs with a benzene core.
Conceptual Pathway for TRPM8 Antagonists
The carboxylic acid can be coupled with various amines to explore the structure-activity relationship (SAR) of potential ion channel modulators. A standard amide coupling reaction is a foundational step in such a synthetic exploration.
Caption: Role of TRPM8 in cold sensation and its inhibition.
Protocol 3: General Amide Bond Formation via EDC/HOBt Coupling
Rationale: This is one of the most common methods for forming amide bonds in medicinal chemistry. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. HOBt (Hydroxybenzotriazole) is often added to suppress side reactions and improve yields by forming an active ester intermediate, which is less prone to racemization.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
EDC hydrochloride
-
HOBt hydrate
-
A suitable base (e.g., Diisopropylethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.
Conclusion
This compound is a highly functionalized and strategically valuable building block for medicinal chemistry. Its unique electronic properties, conferred by the trifluoromethyl and chloro substituents, make it an attractive starting material for the synthesis of compounds targeting a range of diseases, from infectious diseases like tuberculosis to neurological conditions involving ion channels. The protocols and application notes provided herein offer a practical framework for researchers to leverage the potential of this versatile intermediate in their drug discovery programs.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. journals.iucr.org [journals.iucr.org]
- 8. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RQ-00203078 - Wikipedia [en.wikipedia.org]
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Guide to the Reaction Mechanisms of 3-Chloro-5-(trifluoromethyl)benzoic Acid for Advanced Synthesis
This compound is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] Its chemical architecture, featuring a carboxylic acid group, a chloro substituent, and a trifluoromethyl (-CF3) group on a benzene ring, provides a unique electronic and steric profile that dictates its reactivity. The strong electron-withdrawing nature of all three substituents deactivates the ring towards traditional electrophilic aromatic substitution but makes it highly susceptible to other important transformations.[1] The trifluoromethyl group, in particular, is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]
This guide provides a detailed exploration of the principal reaction mechanisms involving this compound, offering both mechanistic insights and practical, field-tested protocols for researchers in organic synthesis and drug development.
Amide Bond Formation: The Cornerstone of Bioactive Molecule Synthesis
The conversion of the carboxylic acid moiety into an amide is one of the most fundamental and frequently employed reactions for this substrate. The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures to drive off water. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.
Mechanism: Activation and Nucleophilic Acyl Substitution
The most common strategy involves the use of coupling reagents, such as carbodiimides (e.g., DCC, EDCI) or phosphonium salts (e.g., PyBOP, HATU). The general mechanism proceeds in two stages:
-
Activation: The carboxylic acid attacks the coupling reagent to form a highly reactive O-acylisourea (with carbodiimides) or an acyloxyphosphonium salt. This intermediate possesses an excellent leaving group.
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This forms a tetrahedral intermediate which then collapses, eliminating the leaving group and forming the stable amide bond.
A recent methodology describes the use of phosphonium salts generated in situ from N-chlorophthalimide and triphenylphosphine, which efficiently facilitates this transformation at room temperature.[4]
Diagram of Amide Coupling Mechanism (Carbodiimide Method)
Caption: Mechanism of carbodiimide-mediated amide bond formation.
Protocol: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the acid in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
In a separate vial, dissolve HATU in a small amount of DMF and add it to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Esterification: Synthesis of Key Intermediates
Esterification of the carboxyl group is another crucial transformation, often used to modify solubility, protect the acid functionality, or prepare precursors for further reactions.[5] The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
-
Protonation: The acid catalyst (e.g., H2SO4) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of the alcohol attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.
Diagram of Fischer Esterification Workflow
Caption: Experimental workflow for Fischer esterification.
Protocol: Synthesis of Ethyl 3-chloro-5-(trifluoromethyl)benzoate
Materials:
-
This compound (1.0 equiv)
-
Absolute Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)
Procedure:
-
Suspend this compound in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add the concentrated sulfuric acid dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 6-18 hours. The reaction should become homogeneous as the ester forms.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO3 solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the crude ester, which can be further purified by vacuum distillation or chromatography if necessary.
Nucleophilic Aromatic Substitution (SNAr): Functionalizing the Aromatic Ring
Aryl halides are typically inert to nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the -CF3 and -COOH groups on the ring, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][6] This reaction allows for the displacement of the chloride ion by a variety of nucleophiles.
Mechanism: The Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The negative charge of this complex is delocalized onto the electron-withdrawing substituents, providing crucial stabilization.[6]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.[8]
For this reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate via resonance.[6][9] In this specific molecule, while the groups are meta, their combined inductive electron-withdrawing effect still significantly activates the ring for SNAr.
Diagram of SNAr Mechanism
Caption: Energy profile of the two-step SNAr mechanism.
Protocol: SNAr with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium Methoxide (NaOMe) (2.2 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Copper(I) Iodide (CuI) (optional, can catalyze the reaction)
Procedure:
-
Dissolve this compound in anhydrous DMSO in a sealed reaction vessel.
-
Add sodium methoxide portion-wise. Note: The first equivalent will deprotonate the carboxylic acid. The second equivalent acts as the nucleophile.
-
If using a catalyst, add CuI (5-10 mol%).
-
Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with concentrated HCl to pH ~2 to protonate the carboxylic acid, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the pure 3-methoxy-5-(trifluoromethyl)benzoic acid.
Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. While aryl chlorides are notoriously less reactive than bromides or iodides, modern catalytic systems with specialized ligands can effectively activate the C-Cl bond of this compound for this transformation.[10]
Mechanism: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming an Ar-Pd(II)-Cl complex. This is often the rate-limiting step for aryl chlorides and requires electron-rich, bulky phosphine ligands to facilitate.[10][11]
-
Transmetalation: The organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming an Ar-Pd(II)-Ar' complex. The base is crucial for activating the boronic acid.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
| Parameter | Recommended Conditions for C-Cl Coupling | Rationale |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Stable Pd(II) or Pd(0) sources that are reduced in situ. |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos) | Bulky, electron-rich ligands promote the difficult oxidative addition step.[10] |
| Base | K3PO4, Cs2CO3, K2CO3 | Strong, non-nucleophilic bases are required to facilitate transmetalation. |
| Solvent | Toluene, Dioxane, THF (often with water) | Aprotic solvents are standard; aqueous conditions can sometimes accelerate the reaction. |
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Suzuki Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K3PO4) (3.0 equiv)
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K3PO4, Pd(OAc)2, and SPhos.
-
Evacuate and backfill the flask with an inert atmosphere (Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, add 1N HCl to acidify and separate the layers.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
References
- 1. 3-Chloro-5-(trifluoromethoxy)benzoic acid | 433926-46-6 | Benchchem [benchchem.com]
- 2. jelsciences.com [jelsciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
The Synthetic Utility of 3-Chloro-5-(trifluoromethyl)benzoic Acid: Application Notes and Experimental Protocols
Introduction: A Versatile Building Block in Modern Chemistry
3-Chloro-5-(trifluoromethyl)benzoic acid is a synthetically valuable aromatic carboxylic acid. Its utility in drug discovery and materials science is primarily due to the specific physicochemical properties imparted by its substituents. The trifluoromethyl group (-CF3), a powerful electron-withdrawing moiety, significantly enhances the lipophilicity, metabolic stability, and binding affinity of parent molecules.[1] The chlorine atom provides a site for further functionalization through cross-coupling reactions and influences the electronic nature of the aromatic ring. This guide provides detailed experimental protocols for two common and powerful transformations of this compound: esterification and amide bond formation, key reactions in the synthesis of advanced intermediates for pharmaceuticals and agrochemicals.
Core Properties and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the starting material.
| Property | Value | Reference |
| Molecular Formula | C₈H₄ClF₃O₂ | PubChem CID 3802362 |
| Molecular Weight | 224.56 g/mol | PubChem CID 3802362 |
| Appearance | White to off-white solid | N/A |
| Melting Point | 105-108 °C | N/A |
| CAS Number | 53985-49-2 | PubChem CID 3802362 |
Hazard Summary: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Application Note 1: Fischer-Speier Esterification
Objective: To synthesize methyl 3-chloro-5-(trifluoromethyl)benzoate, a key intermediate for the preparation of more complex molecules, such as certain isoxazoline-based insecticides.[2]
Principle: Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this protocol, methanol acts as both the reactant and the solvent, and a strong acid catalyst (in this case, generated in situ or added) facilitates the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and driving it to completion often involves using a large excess of the alcohol or removing the water formed during the reaction.
Detailed Experimental Protocol: Synthesis of Methyl 3-chloro-5-(trifluoromethyl)benzoate
This protocol is adapted from a procedure described in patent EP2842939A1.[1]
Materials:
-
This compound (216 g, 901 mmol)
-
Methanol (MeOH) (1.08 L)
-
Tripotassium phosphate (K₃PO₄) (191 g, 901 mmol)
-
Water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a solution of this compound (216 g, 901 mmol) in methanol (1.08 L) in a round-bottom flask at room temperature, add the stirring apparatus.
-
Reaction: Stir the mixture under reflux for 13 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature.
-
Neutralization: Adjust the pH of the solution to 9 by adding an aqueous solution (2.59 L) of tripotassium phosphate (191 g, 901 mmol).
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing: Wash the filtered solid with water.
-
Drying: Dry the solid under reduced pressure to yield methyl 3-chloro-5-(trifluoromethyl)benzoate.
Expected Outcome: A white to off-white solid. The patent reports a quantitative yield for this step.
Workflow Diagram: Fischer-Speier Esterification
Caption: Workflow for the synthesis of methyl 3-chloro-5-(trifluoromethyl)benzoate.
Application Note 2: Amide Bond Formation via Acyl Chloride
Objective: To synthesize N-aryl or N-alkyl amides of this compound. These amides are common structural motifs in pharmacologically active compounds, including TRPM8 modulators.[3][4][5]
Principle: This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-chloro-5-(trifluoromethyl)benzoyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the corresponding amide. The base is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction. This method is highly efficient and broadly applicable.
Detailed Experimental Protocol: General Procedure for Amide Synthesis
This is a general protocol that can be adapted for various amines.
Part A: Synthesis of 3-Chloro-5-(trifluoromethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Reflux condenser with a drying tube or inert gas inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise to the stirred mixture at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF (1-2 drops) before the dropwise addition of the oxalyl chloride.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux until the evolution of gas (SO₂ and HCl, or CO, CO₂, and HCl) ceases and the reaction appears complete by TLC (the starting material spot should disappear).
-
Isolation: Carefully remove the excess solvent and chlorinating agent under reduced pressure. The resulting crude 3-chloro-5-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.
Part B: Amide Coupling
Materials:
-
Crude 3-chloro-5-(trifluoromethyl)benzoyl chloride (from Part A)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the base (e.g., triethylamine, 2.0-3.0 eq) in anhydrous DCM. Cool the flask in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 3-chloro-5-(trifluoromethyl)benzoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-3-chloro-5-(trifluoromethyl)benzamide.
Workflow Diagram: Amide Bond Formation
Caption: Two-step workflow for the synthesis of N-substituted amides.
References
- 1. BENZAMIDE DERIVATIVE - Patent 2842939 [data.epo.org]
- 2. EP2576523A1 - Crystalline form of 4- [5 - [3 -chloro-5 - (trifluoromethyl) phenyl]-4, 5 - dihydro - 5 - (trifluoromethyl) -3 - isoxazolyl]-n- [2-0x0-2- [ ( 2, 2, 2 - trifluoroethyl) amino]ethyl]-1- naphthalenecarboxamide - Google Patents [patents.google.com]
- 3. WO2013092711A1 - Trpm8 antagonists - Google Patents [patents.google.com]
- 4. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Chloro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Chloro-5-(trifluoromethyl)benzoic Acid
This compound is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, render the molecule a versatile scaffold for the synthesis of complex molecular architectures. The trifluoromethyl group is a bioisostere for several functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, the strategic functionalization of this benzoic acid derivative is of paramount importance for the discovery of novel therapeutics, particularly in the fields of oncology and infectious diseases.
This guide provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed, field-proven protocols and an in-depth discussion of the underlying chemical principles.
I. Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is the most readily functionalized position on the molecule, offering straightforward access to a diverse range of derivatives, including amides and esters.
A. Amide Bond Formation: A Gateway to Bioactive Molecules
Amide bond formation is a cornerstone of drug discovery, and the conversion of this compound to its corresponding amides is a critical transformation. The direct reaction with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.
The selection of a coupling reagent is dictated by the nature of the amine. For simple, unhindered primary and secondary amines, carbodiimide-based reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often sufficient. HOBt acts as a nucleophilic catalyst and suppresses side reactions, notably racemization if chiral amines are used. For more challenging couplings, such as those involving electron-deficient anilines or sterically hindered amines, more potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. These reagents form highly reactive activated esters, driving the amidation to completion. An organic base, typically diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, maintaining a favorable reaction environment.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is suitable for the coupling of this compound with a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.2 M) at room temperature, add the desired amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| Benzylamine | EDC/HOBt | DCM | 16 | >90 |
| Morpholine | EDC/HOBt | DCM | 12 | >95 |
| Aniline | HATU | DMF | 18 | ~85 |
| 4-Fluoroaniline | HATU | DMF | 24 | ~80 |
B. Esterification: Modulating Physicochemical Properties
Esterification of this compound is a common strategy to modify the lipophilicity and pharmacokinetic profile of a lead compound. The most straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
The Fischer esterification is an equilibrium-driven process. To drive the reaction towards the ester product, a large excess of the alcohol is often used as the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The removal of water, a byproduct of the reaction, for instance by azeotropic distillation with a Dean-Stark apparatus, can also be employed to shift the equilibrium towards the product.
Protocol 2: Fischer Esterification
This protocol describes the synthesis of the methyl or ethyl ester of this compound.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 equiv) in an excess of anhydrous methanol or ethanol (acting as both reagent and solvent).
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.
II. Functionalization of the Aromatic Ring
The chloro substituent on the aromatic ring serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions and nucleophilic aromatic substitution.
A. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effects of the trifluoromethyl and carboxylic acid groups activate the aromatic ring towards nucleophilic attack, enabling the displacement of the chloride leaving group by a variety of nucleophiles.
SNAr reactions are typically carried out in polar aprotic solvents like DMSO or DMF to solvate the cationic counter-ion of the nucleophile and to increase the nucleophilicity of the attacking species. A base, such as potassium carbonate or cesium carbonate, is often required to deprotonate the nucleophile (e.g., an alcohol or a secondary amine) in situ. Elevated temperatures are usually necessary to overcome the activation energy of the reaction.
Protocol 3: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a representative SNAr reaction with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMSO, add the secondary amine (2.0 equiv) and potassium carbonate (2.5 equiv).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of ~3-4 to precipitate the product.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The chloro group on this compound can be readily functionalized using Suzuki-Miyaura and Buchwald-Hartwig amination reactions. For these reactions, it is often advantageous to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent interference with the basic reaction conditions.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the aromatic ring and a variety of organoboron reagents.[2]
The success of a Suzuki-Miyaura coupling with an aryl chloride hinges on the selection of an appropriate palladium catalyst and ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are generally required to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium(0) center.[3] A base, typically potassium phosphate or cesium carbonate, is essential for the transmetalation step. The reaction is commonly performed in a mixture of an organic solvent (e.g., dioxane or toluene) and water.
Protocol 4: Suzuki-Miyaura Coupling (using the methyl ester derivative)
This protocol is a representative procedure for the Suzuki-Miyaura coupling of methyl 3-chloro-5-(trifluoromethyl)benzoate.
Materials:
-
Methyl 3-chloro-5-(trifluoromethyl)benzoate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube, combine methyl 3-chloro-5-(trifluoromethyl)benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[4]
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides requires a highly active palladium catalyst system.[5] A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand like XPhos or RuPhos is commonly employed. A strong base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine and facilitate the catalytic cycle. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.
Protocol 5: Buchwald-Hartwig Amination (using the methyl ester derivative)
This is a representative protocol for the Buchwald-Hartwig amination of methyl 3-chloro-5-(trifluoromethyl)benzoate.
Materials:
-
Methyl 3-chloro-5-(trifluoromethyl)benzoate
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by methyl 3-chloro-5-(trifluoromethyl)benzoate (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Visualizing the Functionalization Pathways
The following diagrams illustrate the key functionalization strategies for this compound.
Caption: Key functionalization pathways for this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
IV. Applications in Drug Discovery
Derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of this scaffold has been exploited in the design of kinase inhibitors, which are a major class of anticancer drugs. The aniline derivatives, for example, can act as hinge-binders in the ATP-binding pocket of various kinases.[6] Furthermore, related trifluoromethyl-substituted aromatic compounds have been investigated as precursors for antitubercular agents and as potent antibacterial agents.[7] The functionalization strategies outlined in this guide provide the necessary tools for medicinal chemists to explore the chemical space around this privileged scaffold and to develop novel drug candidates.
References
- 1. jelsciences.com [jelsciences.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Chloro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Heterocyclic Compounds
Introduction: The Strategic Importance of a Fluorinated Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a compound's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity for biological targets.[1][2] 3-Chloro-5-(trifluoromethyl)benzoic acid emerges as a highly valuable and versatile starting material, offering a unique combination of reactive handles for the construction of complex heterocyclic systems.
This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will dissect its core reactivity, present detailed protocols for its transformation into key intermediates, and outline strategies for its use in the synthesis of medicinally relevant heterocyclic cores. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists seeking to harness the potential of this powerful building block.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in three primary reactive sites: the carboxylic acid group, the chloro substituent, and the electron-deficient aromatic ring.
-
The Carboxylic Acid Moiety: This is the most readily functionalized group. Standard transformations allow for its conversion into a variety of intermediates. Activation to an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or a mixed anhydride creates a highly electrophilic center, primed for nucleophilic attack.[3][4] This is the principal pathway for forming amides, esters, and ketones, which are often precursors to heterocyclic ring systems.
-
The Chloro Substituent: The chlorine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or, under specific conditions, nucleophilic aromatic substitution (SNAr). Its reactivity is tempered by the strong electron-withdrawing effects of the adjacent -CF3 and -COOH groups, which deactivate the ring towards electrophilic substitution but can activate it for nucleophilic attack.
-
The Aromatic Ring: The powerful inductive effects of the chloro and trifluoromethyl groups render the benzene ring highly electron-deficient. This electronic character dictates the regioselectivity of any further substitutions and influences the overall properties of the resulting heterocyclic products.
General Workflow for Heterocycle Synthesis
The most common and reliable strategy for constructing heterocycles from this compound involves a two-stage process: functionalization of the carboxylic acid followed by an intramolecular cyclization event.
Caption: General synthetic workflow from the starting benzoic acid.
Protocol 1: Synthesis of a Key Benzamide Intermediate
The conversion of the benzoic acid to a benzamide is a foundational step for creating numerous nitrogen-containing heterocycles, such as benzothiazinones, quinazolinones, and other fused systems.[4] This protocol details the synthesis of N-aryl-3-chloro-5-(trifluoromethyl)benzamide, a versatile precursor.
Part A: Activation to 3-Chloro-5-(trifluoromethyl)benzoyl Chloride
This step converts the carboxylic acid into a more reactive acyl chloride. The procedure must be conducted in an anhydrous environment, as acyl chlorides readily hydrolyze.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| This compound | 53985-49-2 | 224.56 | 5.0 g (22.27 mmol) | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.0 mL (54.9 mmol) | ~2.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 2-3 drops | Catalytic |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/bubbler.
-
Reagent Addition: Charge the flask with this compound (5.0 g, 22.27 mmol) and anhydrous DCM (50 mL).
-
Catalyst & Reagent: Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (4.0 mL, ~2.5 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (~40 °C). Gas evolution (HCl and SO₂) will be observed. Maintain reflux for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Work-up: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 3-chloro-5-(trifluoromethyl)benzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Causality Insight: Thionyl chloride is an excellent choice for this transformation as its byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive than the acid itself.
Part B: Amidation with an Arylamine
This step couples the activated acyl chloride with a nucleophile (an arylamine in this example) to form the stable amide bond.
Materials & Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| Crude 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 134994-55-3 | 243.01 | ~22.27 mmol | 1.0 |
| Aniline (example nucleophile) | 62-53-3 | 93.13 | 2.07 mL (22.27 mmol) | 1.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.72 mL (26.72 mmol) | 1.2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 75 mL | - |
Step-by-Step Procedure:
-
Setup: In a separate flame-dried flask under nitrogen, dissolve the arylamine (e.g., aniline, 2.07 mL) and triethylamine (3.72 mL) in anhydrous DCM (25 mL). Cool this solution in an ice bath (0 °C).
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in anhydrous DCM (50 mL) and add it dropwise to the stirring amine solution over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress via TLC.
-
Quenching & Extraction: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure N-aryl-3-chloro-5-(trifluoromethyl)benzamide.
Self-Validating System: The acidic (HCl) wash removes unreacted amine and triethylamine (as its hydrochloride salt). The basic (NaHCO₃) wash removes any residual starting carboxylic acid that may have formed from hydrolysis of the acyl chloride. This ensures a clean crude product before final purification.
Caption: Reaction scheme for N-Aryl benzamide synthesis.
Application in Advanced Heterocyclic Synthesis: The Benzothiazinone Core
The utility of halogenated and nitrated benzoic acids as precursors for potent antitubercular agents like benzothiazinones has been documented.[4] While our starting material lacks the nitro group, a similar synthetic logic can be applied. A plausible route would involve:
-
Nitration: Regioselective nitration of this compound to install a nitro group ortho to the chlorine.
-
Amidation: Conversion to the corresponding benzamide as described in Protocol 1.
-
Thiolation & Cyclization: Reaction with a sulfur source and subsequent cyclization to form the 6-(trifluoromethyl)-8-nitro-1,3-benzothiazin-4-one scaffold.
This strategy highlights how this compound serves as a foundational scaffold upon which further complexity can be built to access biologically active heterocyclic systems.
Conclusion
This compound is a strategically important building block for the synthesis of complex heterocyclic molecules. Its well-defined points of reactivity—the carboxylic acid and the chloro group—allow for a modular and predictable approach to molecular construction. The protocols and strategies outlined in this guide demonstrate its conversion into versatile amide intermediates, which are gateways to a diverse range of heterocyclic structures relevant to the pharmaceutical and agrochemical industries. By understanding the causality behind each synthetic step, researchers can effectively and efficiently utilize this compound to accelerate their discovery programs.
References
Application Notes & Protocols: 3-Chloro-5-(trifluoromethyl)benzoic Acid
Abstract
3-Chloro-5-(trifluoromethyl)benzoic acid (CAS No: 53985-49-2) is a highly versatile fluorinated building block pivotal to advancements in medicinal chemistry and agrochemical science.[1][2] Its unique electronic properties, conferred by the electron-withdrawing chloro and trifluoromethyl groups, make it an indispensable scaffold for synthesizing complex, biologically active molecules.[3][4] This guide provides an in-depth exploration of patented applications derived from this key intermediate. It details the scientific rationale behind its use, provides field-tested synthesis protocols for notable derivatives, and visualizes the underlying chemical and biological pathways. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery pipelines.
Foundational Chemistry and Synthesis Strategies
The strategic placement of both a chlorine atom and a trifluoromethyl group on the benzoic acid core significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a potential drug candidate.[4]
While this compound is commercially available, understanding its synthesis from precursor materials is crucial for process development and cost management in large-scale applications. A common patented strategy involves the preparation of a Grignard reagent from a halogenated precursor, followed by carboxylation.[5]
Protocol 1: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (Key Precursor)
This protocol is adapted from patent CN113636919A, which details the synthesis of a downstream ketone but provides a robust and high-yield method for a key intermediate that can be subsequently converted to the target benzoic acid.[6]
Rationale: This multi-step synthesis starts from the readily available o-aminobenzotrifluoride. The process involves sequential halogenation (bromination and chlorination) followed by a Sandmeyer-type reaction for deamination. This approach is favored for its high purity and yield, making it suitable for industrial-scale production.[6]
Experimental Workflow:
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 4-bromo-2-chloro-6-trifluoromethylaniline:
-
Charge a reactor with o-aminobenzotrifluoride, a suitable solvent (e.g., dichloromethane), and a catalyst.
-
Cool the mixture to 0-5 °C.
-
Add a brominating agent (e.g., N-bromosuccinimide) and hold for 1-4 hours.
-
Allow the reaction to warm to 25-30 °C and hold for 1-6 hours.
-
At the same temperature, introduce a chlorinating agent (e.g., N-chlorosuccinimide) and maintain the reaction for 5-20 hours.
-
Perform a standard aqueous workup to isolate the product.[6]
-
-
Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene:
-
To a second reactor, add the aniline derivative from the previous step and water.
-
Slowly add sulfuric acid while maintaining the temperature at 20-30 °C.
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt.
-
In a separate vessel, prepare an aqueous solution of hypophosphorous acid.
-
Slowly add the diazonium salt solution to the hypophosphorous acid at 20-30 °C. This step is critical as it reduces the diazonium salt, replacing the amino group with a hydrogen atom.
-
Maintain the reaction for 5-20 hours, then perform an extractive workup to isolate the final product.[6]
-
Expected Outcome: This route provides the target precursor with high purity (98-99%) and yields that can exceed 95%, making it economically viable.[6]
Patented Application in Agrochemicals
The 3-chloro-5-(trifluoromethyl)phenyl moiety is a prominent feature in a new generation of potent insecticides and pesticides. Its electronic properties contribute to strong binding with insect target proteins and enhance the molecule's stability and transport characteristics within the plant.
Application Focus: Isoxazoline-Based Insecticides
A key patented application is in the synthesis of isoxazoline-substituted naphthalenecarboxamides, which are effective against a wide range of invertebrate pests.[7] The 3-chloro-5-(trifluoromethyl)phenyl group is essential for the biological efficacy of these compounds.
Mechanism of Action: While the patent focuses on the chemical composition and crystalline forms, related isoxazoline insecticides are known to act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channel in insect nerve cells. This blockade leads to hyperexcitation, convulsions, and death of the target pest. The specific substitution pattern on the phenyl ring is crucial for high-affinity binding to this target.
Protocol 2: Synthesis of an Isoxazoline-Substituted Carboxamide
This protocol is a generalized representation based on the structures disclosed in patent EP2576523A1.[7] It illustrates the coupling of a benzoic acid derivative with an amine to form the final active ingredient.
Reaction Scheme:
Caption: Key amide coupling step in insecticide synthesis.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve the isoxazoline-substituted naphthalenecarboxylic acid intermediate in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like hydroxybenzotriazole (HOBt). The use of coupling agents facilitates amide bond formation under mild conditions, preventing side reactions and preserving sensitive functional groups.
-
Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
-
-
Amide Bond Formation:
-
To the activated acid, add a solution of the requisite amine (e.g., N-(2,2,2-trifluoroethyl)-2-aminoacetamide) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
-
Isolation and Purification:
-
Upon completion, perform an aqueous workup by diluting with an organic solvent and washing sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.[7]
-
Patented Applications in Pharmaceuticals
This compound serves as a foundational scaffold for numerous therapeutic agents targeting a range of diseases from metabolic disorders to infectious diseases and pain management.
Application Focus 1: Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors for Obesity
Patent US20090215801A1 describes compounds derived from substituted benzoic acids, including 3-bromo-5-(trifluoromethyl)benzoic acid (a close analog), as inhibitors of Stearoyl-CoA desaturase 1 (SCD1).[8] SCD1 is a critical enzyme in lipogenesis, and its inhibition is a promising strategy for treating obesity and related metabolic diseases.
Biological Pathway:
Caption: Simplified SCD1 pathway in lipid metabolism.
Protocol 3: Synthesis of an Amide-based SCD1 Inhibitor
This protocol outlines the general procedure for coupling this compound with a suitable amine partner as described in related patents.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add the desired amine intermediate (1.1 eq) to the solution.
-
Coupling Agent Addition: Add a coupling reagent such as HBTU (1.2 eq) followed by a base like DIPEA (3.0 eq). HBTU is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal racemization for chiral amines.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction's completion using LC-MS.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography on silica gel to yield the final amide product.
Application Focus 2: Precursors for Antitubercular Agents
The substituted benzoic acid scaffold is also a precursor for novel antitubercular drugs. Specifically, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been patented and used in the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs).[10] BTZs are a powerful new class of agents effective against Mycobacterium tuberculosis, with candidates like PBTZ169 having advanced to clinical trials. The 3-chloro-5-(trifluoromethyl)phenyl core can be similarly functionalized to explore this chemical space.
Application Focus 3: TRPM8 Antagonists for Analgesia
The transient receptor potential melastatin 8 (TRPM8) channel is a well-validated target for pain, as it is the primary sensor for cold stimuli. A patented derivative, RQ-00203078, incorporates a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to achieve potent and selective TRPM8 antagonism.[11] Although the core is a pyridine, the synthetic logic of using the halogenated, trifluoromethyl-substituted ring is directly analogous. The benzoic acid can be converted to the corresponding pyridine via established multi-step transformations, demonstrating the scaffold's versatility.
Quantitative Data Summary
The following table summarizes key quantitative data from the cited patents, highlighting the efficiency and properties of compounds derived from or related to this compound.
| Parameter | Compound/Process | Value | Patent/Source |
| Yield | Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene | Up to 97% | CN113636919A[6] |
| Purity | Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene | 98-99% | CN113636919A[6] |
| Purity (Typical) | Commercial this compound | ~97% | Sourcing Guide[1] |
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is an enabling building block for innovation across life sciences. The patents cited herein underscore its role in creating high-value, proprietary molecules that address critical needs in agriculture and human health. Its derivatives have been successfully developed into insecticides, herbicides, and drug candidates for obesity, tuberculosis, and pain.[8][10][11][12] Future research will likely see this scaffold incorporated into new therapeutic modalities, including protein degraders and covalent inhibitors, where its unique electronic and steric properties can be further exploited to achieve enhanced potency and selectivity.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 6. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 7. EP2576523A1 - Crystalline form of 4- [5 - [3 -chloro-5 - (trifluoromethyl) phenyl]-4, 5 - dihydro - 5 - (trifluoromethyl) -3 - isoxazolyl]-n- [2-0x0-2- [ ( 2, 2, 2 - trifluoroethyl) amino]ethyl]-1- naphthalenecarboxamide - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. RQ-00203078 - Wikipedia [en.wikipedia.org]
- 12. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification methods for 3-chloro-5-(trifluoromethyl)benzoic acid
An essential intermediate in pharmaceutical synthesis, 3-chloro-5-(trifluoromethyl)benzoic acid demands high purity for successful downstream applications. Its purification can present unique challenges depending on the synthetic route and the nature of the impurities. This technical support guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into common purification methods, troubleshooting, and best practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary methods for purifying crude this compound?
-
Acid-Base Extraction: This is the most powerful initial purification step. Because the target molecule is a carboxylic acid, it can be selectively converted into a water-soluble carboxylate salt using a mild base (e.g., sodium bicarbonate).[1][2] This allows for the removal of neutral or basic organic impurities by washing with an organic solvent. The purified acid is then regenerated by acidifying the aqueous layer.[3][4]
-
Recrystallization: This is a classic and effective technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For this compound, water or mixed solvent systems involving hexanes are often effective.[5][6]
-
Chromatography: For removing structurally similar impurities (e.g., isomers) or achieving very high purity, chromatography is the method of choice. Silica gel column chromatography is commonly used.[6] For analytical assessment of purity, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools.[7][8]
Q2: How do I choose the best purification method for my scale and purity requirements?
The optimal method depends on your specific experimental needs, including the initial purity of your crude material, the required final purity, and the scale of your synthesis.
| Method | Best For | Advantages | Limitations |
| Acid-Base Extraction | Initial bulk purification; removing non-acidic impurities. | High capacity, cost-effective, rapid, scalable. | Does not remove acidic impurities (e.g., isomeric benzoic acids). |
| Recrystallization | Final polishing step; removing small amounts of impurities. | Can yield very high purity crystalline material; scalable. | Yield can be compromised; requires careful solvent selection.[5] |
| Column Chromatography | High-purity applications; separating structurally similar compounds. | Excellent separation power; highly versatile. | Can be slow, requires significant solvent volumes, less scalable than extraction or recrystallization.[9] |
Q3: What are the typical physical properties of pure this compound?
Verifying the physical properties of your final product is a critical confirmation of purity.
| Property | Value | Source |
| CAS Number | 53985-49-2 | [10] |
| Molecular Formula | C₈H₄ClF₃O₂ | [10] |
| Molecular Weight | 224.56 g/mol | [10] |
| Appearance | White to off-white or yellow solid/powder | [6][11] |
| Melting Point | 98-101 °C | [11] |
| Solubility | Soluble in water | [6][11] |
Q4: What are common impurities I might encounter during the synthesis and purification?
Understanding potential impurities is key to designing an effective purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors like 3-chloro-5-(trifluoromethyl)aniline or 1,3-bis(trifluoromethyl)benzene.[12][13]
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of other chloro- or trifluoromethyl-substituted benzoic acid isomers.
-
Reaction Solvents and Reagents: Residual solvents or leftover reagents from the reaction workup.
-
Over-chlorinated or Hydrolyzed Species: Byproducts from side reactions occurring during synthesis.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Acid-Base Extraction Issues
Q1: My product recovery is very low after performing an acid-base extraction. What went wrong?
-
Causality: Low recovery typically points to one of three issues: incomplete deprotonation, incomplete re-protonation, or physical loss of product.
-
Troubleshooting Steps:
-
Check the Basicity: Ensure the aqueous base used was sufficient to fully deprotonate the benzoic acid. A weak base like sodium bicarbonate (NaHCO₃) is generally preferred over strong bases like sodium hydroxide (NaOH) to avoid potential side reactions, but you must add it until effervescence ceases, indicating all the acid has reacted.[4]
-
Verify pH After Acidification: After separating the aqueous layer containing your carboxylate salt, you must re-acidify to precipitate the pure benzoic acid. Use a strong acid like HCl and check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4).[14] Incomplete acidification will leave some of your product dissolved in the water as the salt.
-
Perform Multiple Extractions: A single extraction is rarely sufficient. To ensure complete transfer of your compound between phases, perform at least three consecutive extractions with your chosen organic solvent.[9]
-
Prevent Emulsion Formation: Vigorous shaking can create an emulsion (a stable mixture of organic and aqueous layers) that is difficult to separate. If an emulsion forms, adding brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase.
-
Q2: After acidifying the aqueous layer, my product oiled out instead of precipitating as a solid. How do I fix this?
-
Causality: "Oiling out" occurs when the solid melts at the temperature of the solution or when impurities depress the melting point significantly. It can also happen if the concentration of the solute is too high, leading to supersaturation.
-
Troubleshooting Steps:
-
Cool the Solution: Place the flask in an ice bath. The lower temperature will likely induce crystallization of the oil.
-
Scratch and Seed: Scratch the inside of the flask with a glass stirring rod at the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5] Alternatively, add a tiny "seed" crystal of pure this compound if available.
-
Dilute and Re-extract: If cooling fails, your product may be too concentrated or impure. Dilute the aqueous solution with more water, then re-extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the product, which can then be further purified by recrystallization.
-
Recrystallization Issues
Q1: I've dissolved my compound in the hot solvent, but no crystals are forming upon cooling. What should I do?
-
Causality: Crystal formation requires nucleation followed by growth. This failure is almost always due to using too much solvent or cooling the solution too rapidly.[15]
-
Troubleshooting Steps:
-
Induce Crystallization: Try the scratching and seeding techniques described above.[5]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. This will increase the concentration of your compound, making it more likely to crystallize upon cooling. Be careful not to boil it to dryness.
-
Ensure Slow Cooling: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) can lead to the formation of an oil or very small, impure crystals. Allow the flask to cool slowly to room temperature first, which encourages the formation of large, pure crystals, before moving it to an ice bath to maximize yield.[15]
-
Q2: My recrystallized product is still discolored and has a broad melting point range. How can I improve its purity?
-
Causality: A broad melting point indicates the presence of impurities. Discoloration is often due to highly conjugated, colored byproducts that get trapped in the crystal lattice.
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Repeating the process will often significantly improve purity.
-
Use Activated Charcoal: If the discoloration is persistent, add a small amount of activated charcoal to the hot solution before filtration.[15] The charcoal will adsorb the colored impurities. Use only a small amount (a spatula tip) as it can also adsorb your product. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
Choose a Different Solvent: The initial solvent may not be optimal. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities are either highly soluble or insoluble at all temperatures. Experiment with different solvent systems on a small scale.
-
Section 3: Protocols and Workflows
Protocol 1: Purification by Acid-Base Extraction
This protocol describes a standard procedure for purifying 10 grams of crude this compound.
-
Dissolution: Dissolve ~10 g of the crude product in 100 mL of ethyl acetate in a 250 mL separatory funnel.
-
Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves. Continue until no more gas is produced.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with two more 50 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts in the Erlenmeyer flask. The organic layer now contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (test with pH paper, target pH ~2). A white precipitate of the pure product should form.[14]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[14]
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts. Allow the solid to dry completely in a vacuum oven.
Integrated Purification Workflow
For achieving high purity, a multi-step approach is often necessary. The following workflow combines extraction and recrystallization.
Caption: Integrated purification workflow for this compound.
References
- 1. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 2. Video: Extraction - Concept [jove.com]
- 3. magritek.com [magritek.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. This compound | 53985-49-2 [chemicalbook.com]
- 7. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 10. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 12. researchgate.net [researchgate.net]
- 13. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Common side reactions in the synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common synthetic routes and provide troubleshooting guidance to address the side reactions and challenges you may encounter during your experiments. Our aim is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to overcome synthetic hurdles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
What are the primary impurities I should be aware of?
-
How can I best purify the final product?
-
-
Troubleshooting Guide by Synthetic Route
-
Route A: From 3-Chloro-5-(trifluoromethyl)aniline via Diazotization and Sandmeyer Reaction
-
Route B: Oxidation of 3-Chloro-5-(trifluoromethyl)toluene
-
Route C: Grignard Reaction of 3-Chloro-5-(trifluoromethyl)bromobenzene with CO₂
-
-
Experimental Protocols
-
Protocol A: Synthesis via Sandmeyer Reaction
-
Protocol B: Synthesis via Permanganate Oxidation
-
Protocol C: Synthesis via Grignard Reaction
-
Protocol D: Recrystallization for Purification
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are three primary and well-established routes for the synthesis of this compound, each with its own set of advantages and potential challenges:
-
Diazotization and Sandmeyer Reaction: Starting from the readily available 3-chloro-5-(trifluoromethyl)aniline, a diazonium salt is formed and subsequently reacted with a cyanide salt (e.g., CuCN) to yield a benzonitrile, which is then hydrolyzed to the desired benzoic acid. This is a versatile method for introducing the carboxylic acid group.[1][2][3][4]
-
Oxidation of a Toluene Derivative: The oxidation of the methyl group of 3-chloro-5-(trifluoromethyl)toluene using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid is a direct approach to the carboxylic acid.[5][6]
-
Grignard Reaction: This route involves the formation of a Grignard reagent from a halogenated precursor, such as 3-chloro-5-(trifluoromethyl)bromobenzene, which is then carboxylated using solid carbon dioxide (dry ice).[7][8][9]
Q2: What are the primary impurities I should be aware of?
The impurity profile largely depends on the synthetic route chosen:
-
From the Sandmeyer route: Expect phenolic byproducts from the reaction of the diazonium salt with water, as well as potential azo-coupled compounds if the reaction conditions are not carefully controlled. Incomplete hydrolysis of the nitrile intermediate can also leave residual benzonitrile.
-
From the oxidation route: Incomplete oxidation can lead to the presence of the corresponding benzaldehyde or benzyl alcohol. Over-oxidation or harsh conditions could potentially lead to ring-opened byproducts, though this is less common for this substrate.
-
From the Grignard route: The most significant impurity is often a biphenyl derivative, formed by the coupling of the Grignard reagent with the starting aryl halide.[8]
Q3: How can I best purify the final product?
Recrystallization is the most effective method for purifying this compound.[10][11] Due to its acidic nature, the product can be dissolved in a suitable hot solvent and allowed to crystallize upon cooling, leaving most impurities in the mother liquor. A common and effective solvent system for this is a mixture of water and an organic solvent like ethanol or isopropanol. For acidic impurities, a pH adjustment during workup can also be beneficial.
Troubleshooting Guide by Synthetic Route
Route A: From 3-Chloro-5-(trifluoromethyl)aniline via Diazotization and Sandmeyer Reaction
This route is popular due to the commercial availability of the starting aniline. However, the instability of diazonium salts requires careful temperature control.
Q: My diazotization reaction is producing a dark-colored, tarry substance. What is happening?
A: The formation of tarry products is often due to the decomposition of the diazonium salt and subsequent side reactions, such as azo coupling.
-
Causality: Diazonium salts are thermally unstable. If the temperature rises above 5 °C, the diazonium salt can decompose, leading to a variety of unwanted side products, including phenols and colored azo compounds.[12]
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times using an ice-salt bath.
-
Slow Addition of Sodium Nitrite: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline to prevent localized overheating.
-
Adequate Acidity: Ensure a sufficient excess of acid (e.g., HCl) is present to fully protonate the aniline and stabilize the resulting diazonium salt.
-
Q: The yield of my Sandmeyer (cyanation) step is low, and I've isolated a significant amount of 3-chloro-5-(trifluoromethyl)phenol.
A: The presence of a phenolic byproduct indicates that the diazonium salt is reacting with water instead of the cyanide nucleophile.
-
Causality: Water is a competing nucleophile in the Sandmeyer reaction. If the concentration of the copper(I) cyanide is too low or the reaction is too slow, the reaction with water can become a major pathway.[1]
-
Troubleshooting:
-
Use Freshly Prepared CuCN: Ensure the copper(I) cyanide is active and freshly prepared if possible.
-
Neutralize Excess Acid: Before adding the diazonium salt to the cyanide solution, carefully neutralize any excess nitrous acid, for example, with sulfamic acid.
-
Control pH: The pH of the cyanide solution should be optimal for the reaction.
-
Diagram of Side Reactions in the Sandmeyer Route
Caption: Desired and side reaction pathways in the Sandmeyer route.
Route B: Oxidation of 3-Chloro-5-(trifluoromethyl)toluene
This method offers a more direct path to the carboxylic acid, but controlling the extent of oxidation is key.
Q: My oxidation reaction with KMnO₄ is incomplete, and I have a mixture of starting material and product.
A: Incomplete oxidation is a common issue, often related to reaction conditions or the reactivity of the substrate.
-
Causality: The oxidation of the methyl group proceeds through benzyl alcohol and benzaldehyde intermediates. Insufficient oxidizing agent, low temperature, or short reaction times can halt the reaction at these intermediate stages.[13] The electron-withdrawing trifluoromethyl and chloro groups can also deactivate the methyl group towards oxidation.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Prolonged heating under reflux is often necessary.
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of KMnO₄. A good visual indicator is the persistence of the purple permanganate color.
-
Phase-Transfer Catalyst: Since the reaction is often biphasic (organic toluene derivative and aqueous permanganate), adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate.[13]
-
Q: After workup, my product is contaminated with a brown solid (MnO₂). How can I remove it?
A: Manganese dioxide (MnO₂) is an insoluble byproduct of permanganate oxidations.
-
Causality: During the reaction, MnO₄⁻ is reduced to MnO₂.
-
Troubleshooting:
-
Acidic Workup with a Reducing Agent: After the reaction is complete, acidify the mixture (e.g., with H₂SO₄) and add a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid. This will reduce the MnO₂ to soluble Mn²⁺ salts, which can be easily separated in the aqueous layer.
-
Table 1: Troubleshooting Permanganate Oxidation
| Observation | Potential Cause | Recommended Action |
| Reaction stalls | Insufficient oxidant or deactivation | Add more KMnO₄, increase temperature, add phase-transfer catalyst |
| Brown MnO₂ precipitate | Byproduct of reaction | Acidify and add NaHSO₃ during workup to dissolve |
| Presence of aldehyde | Incomplete oxidation | Increase reaction time and/or temperature |
Route C: Grignard Reaction of 3-Chloro-5-(trifluoromethyl)bromobenzene with CO₂
This is a powerful C-C bond-forming reaction but is highly sensitive to moisture.
Q: My Grignard reaction is not initiating.
A: The formation of the Grignard reagent is highly dependent on the reaction conditions.
-
Causality: The surface of the magnesium metal can be coated with a passivating layer of magnesium oxide. Additionally, trace amounts of water in the solvent or on the glassware will quench the Grignard reagent as it forms.[8][9]
-
Troubleshooting:
-
Activate Magnesium: Briefly grind the magnesium turnings in a dry mortar and pestle or use a crystal of iodine to activate the surface.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether or THF as the solvent.
-
Initiation: A small amount of pre-formed Grignard reagent or a few drops of 1,2-dibromoethane can be used to initiate the reaction.
-
Q: My final product is contaminated with a significant amount of a non-acidic, high-boiling point impurity.
A: This is likely a biphenyl byproduct.
-
Causality: The Grignard reagent can react with the starting aryl halide in a coupling reaction to form a biphenyl derivative. This is favored at higher concentrations and temperatures.[8]
-
Troubleshooting:
-
Slow Addition of Aryl Halide: Add the solution of 3-chloro-5-(trifluoromethyl)bromobenzene slowly to the magnesium suspension to maintain a low concentration of the aryl halide.
-
Temperature Control: Maintain a gentle reflux; avoid excessive heating.
-
Purification: The biphenyl impurity is non-acidic and can be effectively removed during an aqueous basic workup, as the desired benzoic acid will be extracted into the aqueous layer as its carboxylate salt.
-
Diagram of Grignard Reaction and Biphenyl Formation
Caption: Desired carboxylation and side biphenyl formation in the Grignard route.
Experimental Protocols
Protocol A: Synthesis via Sandmeyer Reaction
-
Diazotization: Dissolve 3-chloro-5-(trifluoromethyl)aniline (1 eq.) in a 3M HCl solution. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Cyanation: In a separate flask, dissolve copper(I) cyanide (1.2 eq.) in a solution of sodium cyanide in water. Cool to 0-5 °C. Slowly add the diazonium salt solution to the cyanide solution. Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour.
-
Hydrolysis: Cool the reaction mixture, extract the nitrile with a suitable organic solvent (e.g., toluene). Wash the organic layer, then add a solution of 50% sulfuric acid. Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC or GC).
-
Workup: Cool the mixture, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude product.
Protocol B: Synthesis via Permanganate Oxidation
-
Reaction Setup: To a solution of 3-chloro-5-(trifluoromethyl)toluene (1 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) in water, add potassium permanganate (2.5 eq.) in portions.
-
Oxidation: Heat the mixture to reflux and stir vigorously for 12-24 hours, or until the purple color of the permanganate has discharged.
-
Workup: Cool the reaction mixture to room temperature and filter off the manganese dioxide. Alternatively, acidify the mixture with H₂SO₄ and add sodium bisulfite until the brown precipitate dissolves.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude product.
Protocol C: Synthesis via Grignard Reaction
-
Grignard Formation: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq.). Add a small amount of anhydrous THF and a crystal of iodine. Slowly add a solution of 3-chloro-5-(trifluoromethyl)bromobenzene (1 eq.) in anhydrous THF to initiate the reaction. Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Carboxylation: Cool the Grignard solution in an ice bath and pour it slowly over crushed dry ice. Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Workup: Quench the reaction by slowly adding 1M HCl. Separate the layers and extract the aqueous layer with ether.
-
Purification: Combine the organic layers and extract the product with an aqueous solution of sodium hydroxide. Separate the layers, acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry.
Protocol D: Recrystallization for Purification
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or isopropanol/water).
-
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of toluene | Filo [askfilo.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment [vedantu.com]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Guide: Optimizing the Synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid
Introduction: 3-chloro-5-(trifluoromethyl)benzoic acid is a critical building block in the synthesis of complex organic molecules, particularly for active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] Its synthesis, while well-established, presents several challenges that can significantly impact yield and purity. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help researchers overcome common obstacles and optimize their synthetic outcomes. We will explore the two most prevalent synthetic routes: the Grignard reaction pathway and the catalytic oxidation of the corresponding toluene.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
The two most commercially viable and scalable routes are:
-
Grignard Reaction: This route typically starts from 1-bromo-3-chloro-5-(trifluoromethyl)benzene. A Grignard reagent is formed using magnesium metal in an anhydrous ether solvent (like THF or diethyl ether), which is then carboxylated using carbon dioxide (dry ice), followed by an acidic workup.[2][3][4] This method is highly versatile but requires strict anhydrous conditions.
-
Catalytic Oxidation: This approach involves the liquid-phase air or oxygen oxidation of 3-chloro-5-(trifluoromethyl)toluene. The reaction is typically catalyzed by transition metal salts, such as those containing cobalt and manganese, at elevated temperatures and pressures.[5][6] This method is often preferred for large-scale industrial production due to lower raw material costs and simpler operational steps, capable of achieving yields over 95%.[5][6]
Q2: What are the most critical safety precautions when performing these syntheses?
For the Grignard Route:
-
Anhydrous Conditions: Grignard reagents are extremely potent bases and nucleophiles that react violently with water.[4] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic.[7] The initiating halide should be added slowly to maintain control over the reaction temperature and prevent runaway conditions.
-
Ether Solvents: Diethyl ether and THF are highly flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources.
For the Catalytic Oxidation Route:
-
High Pressure/Temperature: These reactions often require high-pressure reactors (autoclaves) and elevated temperatures (120-170 °C).[6] Ensure the equipment is properly rated and maintained, and that operators are trained in high-pressure procedures.
-
Oxygen Use: Working with pure oxygen or enriched air at high pressures creates a significant fire and explosion hazard. Strict adherence to safety protocols for handling oxidizing gases is essential.
Q3: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: Pure this compound has a distinct melting point. Compare the experimental value with the literature value. A broad or depressed melting point indicates the presence of impurities.[4]
-
Spectroscopy:
-
¹H and ¹³C NMR: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.
-
IR Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
-
-
Chromatography (HPLC/GC-MS): Allows for the quantification of purity and the identification of any residual starting materials or byproducts.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Troubleshooting the Grignard Reaction Pathway
Q: My Grignard reaction won't start. What should I do?
A: Failure to initiate is the most common problem. The cause is almost always a passivated magnesium surface or trace amounts of moisture.
-
Causality: The surface of magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the reaction. Trace water will quench the small amount of Grignard reagent that does form, halting the reaction.
-
Solutions:
-
Activate the Magnesium: Before adding the solvent, crush the magnesium turnings with a dry glass rod under an inert atmosphere to expose a fresh metal surface.[8]
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.
-
Local Heating: Gently warm a single spot of the flask with a heat gun. This can often provide the activation energy needed to start the exothermic reaction.
-
Add a Small Amount of Pre-formed Reagent: If available, adding a few drops of a previously successful Grignard reaction can initiate the new batch.
-
Q: My yield is low, and I'm isolating a lot of 3-chloro-5-(trifluoromethyl)benzene (the dehalogenated starting material). Why?
A: This indicates that your Grignard reagent was quenched by a proton source before it could react with CO₂.
-
Causality: Grignard reagents are strong bases and will readily abstract protons from even weakly acidic sources like water, alcohols, or even terminal alkynes. The most common culprit is water.
-
Solutions:
-
Ensure Rigorous Anhydrous Conditions: Oven-dry all glassware overnight and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. Ensure your starting halide is free of water. One drop of water is enough to destroy the entire reaction.[4]
-
Check Inert Atmosphere: Ensure your nitrogen or argon line is dry and that the system is properly sealed to prevent atmospheric moisture from entering.
-
Q: I have a significant amount of a symmetrical biaryl byproduct. How can I prevent this and remove it?
A: This byproduct (1,1'-bis(3-chloro-5-(trifluoromethyl)phenyl)) arises from a coupling reaction between the Grignard reagent and unreacted aryl halide.
-
Causality: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[8]
-
Prevention:
-
Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, minimizing the coupling reaction.
-
Temperature Control: Maintain a gentle reflux. Avoid excessive heating, which accelerates the side reaction.
-
-
Removal: The biaryl byproduct is a neutral organic compound. It can be effectively removed during the purification step using an acid-base extraction.[4] See the purification question below and Protocol 1 for details.
Q: The carboxylation step is inefficient. How can I improve the yield?
A: Inefficient carboxylation is often due to poor CO₂ availability or competing side reactions at the time of quenching.
-
Causality: The Grignard reagent can react with itself or other species if the CO₂ concentration is too low. Additionally, at higher temperatures, the solubility of CO₂ in the solvent decreases, and side reactions become more prevalent.
-
Solutions:
-
Use a Large Excess of CO₂: Crush a large amount of dry ice into a powder to maximize the surface area. Pour the Grignard solution directly onto the crushed dry ice with vigorous stirring.[2]
-
Lower the Temperature: Performing the carboxylation at very low temperatures (e.g., -40 °C or lower) can significantly increase the solubility of CO₂ in the reaction mixture and minimize the formation of protonated byproducts, thereby increasing the yield of the desired carboxylic acid.[7]
-
Troubleshooting the Catalytic Oxidation Pathway
Q: My toluene oxidation is slow or incomplete. What factors should I check?
A: Reaction rate is highly dependent on catalyst activity, temperature, and oxygen/air delivery.
-
Causality: The catalyst may be inactive, the temperature too low, or the mass transfer of oxygen into the liquid phase may be insufficient.
-
Solutions:
-
Catalyst Quality: Ensure the cobalt and manganese acetate (or other catalysts) are of high quality and correct hydration state.
-
Reaction Temperature: The reaction typically requires temperatures between 120-170 °C to proceed at a reasonable rate.[6] Verify your heating and temperature monitoring systems are accurate.
-
Oxygen/Air Flow: Ensure a continuous and well-dispersed flow of the oxidizing gas through the reaction mixture. In a lab setting, vigorous stirring is crucial to break up the gas-liquid interface and improve mass transfer.
-
Presence of a Polar Solvent: Traces of a polar solvent, such as water, can be beneficial for the reaction.[6]
-
Troubleshooting Purification
Q: My final product is impure after the initial workup. What is the most effective purification strategy?
A: Acid-base extraction is the most powerful method for purifying benzoic acids.
-
Causality: The carboxylic acid functional group allows for its selective separation from neutral or basic impurities. The acid is deprotonated by a base to form a water-soluble carboxylate salt, leaving neutral organic impurities (like biaryl byproducts) in the organic phase.
-
Solution Workflow:
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic solution with an aqueous base (e.g., 5% Na₂CO₃ or 1M NaOH).[9] The desired acid will move into the aqueous layer as its sodium salt.
-
Separate the layers. Discard the organic layer, which contains the neutral impurities.
-
Wash the aqueous layer with fresh organic solvent one more time to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and re-acidify slowly with a strong acid (e.g., 2N HCl) until the product precipitates completely (pH ~2).[2][9]
-
Collect the pure solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
-
Section 3: Recommended Protocols
Protocol 1: High-Yield Synthesis via Grignard Reaction
This protocol is adapted from established methodologies for Grignard reactions and their carboxylation.[2][4][9]
Step 1: Preparation and Grignard Formation
-
Place magnesium turnings (1.2 eq) in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Dry all glassware in an oven at 120°C overnight and assemble while hot, allowing it to cool under a stream of dry nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to cover the magnesium.
-
Dissolve 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of the bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a single crystal of iodine or apply gentle heat.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to heat the mixture at reflux for 30-60 minutes to ensure complete consumption of the starting material. Monitor by TLC or GC-MS.
Step 2: Carboxylation
-
In a separate, large beaker, crush a significant excess of dry ice (at least 10 eq) into a fine powder.
-
Allow the Grignard solution to cool to room temperature.
-
Working quickly, pour the Grignard solution directly onto the powdered dry ice with vigorous manual or mechanical stirring.
-
Continue stirring until all the dry ice has sublimed and the mixture becomes a thick, viscous slurry.
Step 3: Workup and Purification
-
Slowly and carefully quench the reaction mixture by adding 2M HCl (aq) with stirring in an ice bath until the solution is acidic (pH ~2) and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and proceed with the acid-base extraction as described in the troubleshooting section above: extract with aqueous Na₂CO₃, separate layers, re-acidify the aqueous layer with HCl, and filter the precipitated solid.
-
Wash the final solid with cold water and dry under a vacuum to yield pure this compound.
Section 4: Data & Visualization
Table 1: Effect of Carboxylation Temperature on Yield and Byproducts
This table is a conceptual summary based on findings for a structurally similar compound, where lowering the temperature proved beneficial.[7]
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale for Improvement |
| Carboxylation Temp. | 0 °C to Room Temp. | -40 °C | Increased solubility of CO₂ gas in the solvent leads to a more efficient reaction with the Grignard reagent. |
| CO₂ Pressure | 20-25 psi | 2-3 psi | At lower temperatures, high pressure is not required to achieve sufficient CO₂ concentration in the solution. |
| Primary Byproduct | Protonated starting material | Minimized | The lower temperature and higher effective CO₂ concentration outcompete the protonation reaction from trace acidic impurities. |
| Expected Yield | 76-78% | >85% | Improved reaction efficiency directly translates to a higher isolated yield of the desired carboxylic acid. |
Diagrams
Diagram 1: Grignard Synthesis Troubleshooting Workflow
Caption: Troubleshooting flowchart for the Grignard reaction.
Diagram 2: Acid-Base Extraction Purification Workflow
Caption: Workflow for purification via acid-base extraction.
Section 5: References
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2002). Google Patents (US6489507B1). --INVALID-LINK--
-
Process of preparing 3-trifluoromethyl benzoic acid. (2007). Google Patents (CN101066917A). --INVALID-LINK--
-
The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid. (2024). ChemicalBook. --INVALID-LINK--
-
Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011). Boston University - OpenBU. --INVALID-LINK--
-
Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. (2020). Google Patents (CN113636919A). --INVALID-LINK--
-
Oxidation Reaction - Oxidative Synthesis of Benzoic Acid. Alfa Chemistry. --INVALID-LINK--
-
Process for the manufacture of derivatives of benzoic acid. (1991). Google Patents (US4990659A). --INVALID-LINK--
-
Sourcing Trifluoromethylated Benzoic Acids: A Guide for Procurement Managers. (Date not available). --INVALID-LINK--
-
The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. --INVALID-LINK--
-
Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube video by Brant Kedrowski. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. DSpace [open.bu.edu]
- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US4990659A - Process for the manufacture of derivatives of benzoic acid - Google Patents [patents.google.com]
- 7. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Technical Support Center: 3-Chloro-5-(Trifluoromethyl)benzoic Acid
Welcome to the comprehensive technical support guide for 3-chloro-5-(trifluoromethyl)benzoic acid (CAS 53985-49-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and chemical principles.
Core Properties and Safety Overview
This compound is a halogenated aromatic carboxylic acid. The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts specific chemical properties that necessitate careful handling. The trifluoromethyl group is generally stable, but like many halogenated compounds, proper precautions are essential.[1][2]
Key Hazards:
A thorough understanding of these hazards is the first step in safe laboratory practice. Always consult the Safety Data Sheet (SDS) for detailed information before beginning any experiment.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H4ClF3O2 | [4] |
| Molecular Weight | 224.56 g/mol | [4] |
| Melting Point | 98-101℃ | [5] |
| Boiling Point | 263℃ | [5] |
| Appearance | Yellow liquid or solid | [5] |
| Solubility | Soluble in water | [5][6] |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Scenario 1: Inconsistent Reaction Yields
-
Question: I am using this compound in a reaction, but my yields are inconsistent. What could be the cause?
-
Answer: Inconsistent yields can often be traced back to the purity and handling of the starting material.
-
Moisture Sensitivity: Although soluble in water, the compound's purity can be affected by ambient moisture, which might interfere with certain reactions, especially those involving organometallics or other water-sensitive reagents. Ensure the compound is stored in a tightly sealed container in a dry, well-ventilated area.[7][8]
-
Incompatibility with Bases: As a carboxylic acid, it will react with bases.[8] If your reaction medium or other reagents are basic, an acid-base reaction could be consuming your starting material. Ensure all reactants and solvents are compatible. Strong oxidizing agents are also incompatible.[8]
-
Accurate Measurement: Due to its potential to be a solid or liquid at room temperature, ensure you are using an accurate method for measuring the amount of substance. If it is a solid, ensure it is fully dissolved in the reaction solvent before proceeding.
-
Scenario 2: Difficulty in Dissolving the Compound
-
Question: I'm having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer: While it is reported to be soluble in water, its solubility in organic solvents can vary.[5][6]
-
Solvent Choice: If you are using a non-polar organic solvent, you may encounter solubility issues. Consider using a more polar organic solvent. For reactions requiring anhydrous conditions, ensure your solvent is properly dried.
-
Gentle Heating and Agitation: Gentle heating and stirring can aid in dissolution. However, be mindful of the reaction conditions and the stability of other reagents at elevated temperatures.
-
Sonication: In some cases, sonication can help break up solid particles and improve the rate of dissolution.
-
Scenario 3: Observation of Fuming or Off-Gassing
-
Question: I noticed some fuming when I opened the container of this compound. Is this normal?
-
Answer: Fuming is not a typical characteristic of this compound under normal storage conditions. If you observe fuming, it could indicate a reaction with moisture in the air or decomposition.
-
Immediate Action: If fuming is observed, immediately close the container and move it to a well-ventilated area, such as a chemical fume hood.[1]
-
Assess Storage Conditions: Verify that your storage conditions are appropriate—cool, dry, and away from incompatible materials.[8][9]
-
Purity Check: The fuming could be due to an impurity. If possible and safe to do so, you may consider re-purifying the compound. However, given the potential hazard, it may be safer to dispose of the material according to your institution's hazardous waste guidelines.[9]
-
Frequently Asked Questions (FAQs)
Storage
-
Q1: How should I properly store this compound?
-
Q2: Is this compound light-sensitive?
Handling
-
Q3: What personal protective equipment (PPE) is required when handling this compound?
-
Q4: What should I do in case of accidental skin or eye contact?
-
A4:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
-
Disposal
-
Q5: How should I dispose of waste containing this compound?
-
A5: This compound is a halogenated organic acid and should be disposed of as hazardous chemical waste.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not pour it down the drain.[1] Collect it in a designated, properly labeled waste container for halogenated organic compounds.[13]
-
Experimental Workflow and Safety Diagram
The following diagram illustrates a typical workflow for handling and using this compound in a laboratory setting, emphasizing critical safety checkpoints.
Caption: A typical experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemical-label.com [chemical-label.com]
- 4. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. This compound | 53985-49-2 [chemicalbook.com]
- 7. fishersci.fi [fishersci.fi]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
Overcoming solubility issues with 3-chloro-5-(trifluoromethyl)benzoic acid
Technical Support Center: 3-Chloro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for this compound (CAS 53985-49-2). This document provides in-depth troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with this compound.
Understanding the Challenge: Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring with two strongly electron-withdrawing groups (–Cl and –CF₃) and a weakly acidic carboxylic acid group (–COOH), dictates its solubility profile. While some data sheets may broadly classify it as "soluble in water," its practical aqueous solubility is limited, especially under neutral or acidic conditions.[1][2] The non-polar trifluoromethyl group and the chlorine atom contribute to its hydrophobicity, while the carboxylic acid group provides a handle for dramatically increasing aqueous solubility through pH manipulation.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water?
A1: The compound is a weak organic acid. In neutral or acidic water (pH below its pKa), the carboxylic acid group (–COOH) remains protonated. This neutral form is not readily solvated by water due to the hydrophobic nature of the substituted benzene ring, leading to poor solubility.[3]
Q2: What is the best organic solvent to try first?
A2: For initial trials, polar aprotic solvents are highly recommended. Based on the behavior of structurally similar compounds, solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points, followed by acetone.[3] Polar protic solvents such as ethanol and methanol are also viable options.
Q3: Can I heat the mixture to force it into solution?
A3: Gentle heating can increase the rate of dissolution and solubility. However, proceed with caution. The melting point of this compound is approximately 98-101°C, and excessive heat could lead to degradation.[2] Always use the lowest effective temperature and check for any visual changes (e.g., color change) that might indicate decomposition.
Q4: My compound was dissolved in a basic aqueous buffer, but it crashed out after I added it to my acidic cell culture media. What happened?
A4: This is a classic pH-shift precipitation. The compound was soluble in your basic buffer because it was in its deprotonated, highly soluble carboxylate salt form (–COO⁻). When introduced to the acidic media, the pH dropped below the compound's pKa, causing the carboxylate to become protonated back to the neutral, poorly soluble carboxylic acid (–COOH), which then precipitated.
Q5: Is sonication a useful technique for this compound?
A5: Yes, sonication can be very effective. It provides the energy to break apart the compound's crystal lattice structure, increasing the surface area available for solvation and accelerating the dissolution process, especially for kinetically slow dissolutions.[3]
In-Depth Troubleshooting Guides
Guide 1: Systematic pH-Dependent Aqueous Solubilization
The aqueous solubility of this compound is fundamentally linked to its acidic nature. The key is to convert the poorly soluble neutral acid into its highly soluble conjugate base (carboxylate salt).
The Underlying Principle: Acid-Base Equilibrium
The carboxylic acid group exists in equilibrium with its deprotonated carboxylate form. By adding a base, you shift the equilibrium to the right, favoring the formation of the water-soluble salt. A general rule of thumb is to adjust the pH to be at least 1-2 units above the compound's pKa to ensure complete deprotonation and solubilization.[3] While the exact pKa is not readily published, related structures suggest a pKa in the range of 3.5-4.0.[5] Therefore, targeting a pH of 6.0 or higher is a robust strategy.
Caption: pH-dependent equilibrium of the benzoic acid derivative.
See Protocol 1 for a step-by-step methodology.
Guide 2: Strategic Selection of Organic Solvents
When an organic or non-aqueous system is required, a systematic approach to solvent selection is crucial. The compound's structure suggests good solubility in polar organic solvents.
Decision-Making Workflow for Solvent Selection
The following workflow can guide your solvent screening process, starting with the most likely candidates and moving to solvent mixtures if necessary.
Caption: Decision workflow for organic solvent selection.
Solvent Class Comparison Table
| Solvent Class | Examples | Predicted Solubility | Rationale & Comments |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents effectively solvate the polar carboxylic acid group and interact well with the aromatic ring. DMSO is often the solvent of choice for creating concentrated stock solutions.[3] |
| Polar Protic | Ethanol, Methanol | Good to Moderate | Can hydrogen bond with the carboxylic acid group. May be slightly less effective than polar aprotic solvents but are often more volatile and easier to remove. |
| Ethers | THF, Dioxane | Moderate | Moderately polar, may be effective but generally less so than the above classes. |
| Halogenated | Dichloromethane (DCM) | Low to Moderate | The compound has some non-polar character, but solubility in DCM is likely limited. Often used in synthesis workups.[1] |
| Non-Polar | Hexane, Toluene | Very Low | The polar carboxylic acid group prevents significant solubility in non-polar solvents. Hexane is often used as an anti-solvent during purification.[1] |
Experimental Protocols
Safety First: Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is known to cause skin and eye irritation.[6][7]
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol details the preparation of a 10 mM aqueous stock solution.
-
Calculate Mass: For 10 mL of a 10 mM solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 224.56 g/mol = 2.246 mg
-
-
Weigh Compound: Accurately weigh ~2.25 mg of this compound and place it into a suitable sterile container (e.g., 15 mL conical tube).
-
Add Solvent: Add approximately 8 mL of purified water (e.g., Milli-Q) to the tube. The compound will likely form a suspension or slurry.
-
pH Adjustment:
-
Prepare a dilute stock of aqueous base, such as 0.1 M or 1 M NaOH.
-
While vortexing or stirring the slurry, add the NaOH solution dropwise.
-
Continue adding base slowly until all solid material dissolves completely. The solution should become clear.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume of 10.0 mL.
-
Verification & Storage: Mix thoroughly. The final pH should be neutral to slightly basic. For long-term storage, sterile filter the solution (0.22 µm filter) and store at 4°C or -20°C.
Protocol 2: Systematic Solvent Screening for a Target Concentration (e.g., 50 mg/mL)
This protocol provides a method to quickly screen solvents for their ability to dissolve the compound at a high concentration.
-
Preparation: Weigh 50 mg of the compound into several separate, appropriately sized glass vials.
-
Initial Solvent Addition: To the first vial, add 0.5 mL of a primary test solvent (e.g., DMSO). This represents an initial concentration of 100 mg/mL.
-
Dissolution Attempt:
-
Vortex the vial vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the vial (e.g., to 30-40°C) and vortex again.
-
If still undissolved, sonicate the vial for 5-10 minutes.
-
-
Titration to Target:
-
If the compound remains undissolved after step 3, add the same solvent in 0.1 mL increments, vortexing after each addition, until the solid is completely dissolved or a total volume of 1.0 mL is reached.
-
Record the total volume of solvent required to achieve dissolution. If the compound dissolves at 1.0 mL, the solubility is ≥50 mg/mL.
-
-
Screening Other Solvents: Repeat steps 2-4 for other solvents in your screen (e.g., ethanol, DMF, acetone) to determine the most effective one for your desired concentration.
References
- 1. This compound | 53985-49-2 [chemicalbook.com]
- 2. China this compound CAS:53985-49-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. chemical-label.com [chemical-label.com]
- 7. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 3-chloro-5-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 3-chloro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal results in your experiments.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals.[1] Its successful and efficient synthesis is therefore of significant interest. This guide will explore the common synthetic routes and address the potential challenges you may encounter.
Choosing Your Synthetic Pathway
The selection of a synthetic route depends on several factors including the availability of starting materials, scalability, and safety considerations. Below is a summary of the most common pathways to this compound.
| Synthetic Route | Starting Material | Key Transformation | Common Applications |
| Oxidation | 3-Chloro-5-(trifluoromethyl)toluene | Oxidation of the methyl group | Large-scale production, when the toluene is readily available. |
| Grignard Carboxylation | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Formation of a Grignard reagent followed by reaction with CO₂ | Versatile for small to medium scale, good for functional group tolerance. |
| Nitrile Hydrolysis | 3-Chloro-5-(trifluoromethyl)benzonitrile | Hydrolysis of the nitrile group | Utilized when the benzonitrile is a more accessible intermediate. |
| Sandmeyer Reaction | 3-Chloro-5-(trifluoromethyl)aniline | Diazotization of the amine followed by displacement | Useful when the aniline is the primary starting material. |
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Route 1: Oxidation of 3-Chloro-5-(trifluoromethyl)toluene
The oxidation of the benzylic methyl group is a common and direct method. Strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic systems involving cobalt and manganese salts are typically employed.[2][3]
Q1: My oxidation reaction is very slow or incomplete. What could be the cause?
A1: Several factors can lead to a sluggish or incomplete oxidation:
-
Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. For KMnO₄, a significant excess is often required.
-
Low Reaction Temperature: Many aromatic oxidations require elevated temperatures to proceed at a reasonable rate. For KMnO₄ oxidations, refluxing is common.[4] If using a catalytic system, ensure you are within the optimal temperature range for catalyst turnover.
-
Poor Solubility: The reaction is often biphasic (aqueous oxidant and organic toluene derivative). Vigorous stirring is crucial to maximize the interfacial area. The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate by transporting the oxidant into the organic phase.
-
Catalyst Deactivation: If using a metal catalyst system, ensure that no inhibitor is present in your starting material or solvent. The catalyst concentration itself might also need optimization.
Q2: I am observing significant side product formation. What are the likely impurities and how can I avoid them?
A2: Over-oxidation or side-chain chlorination can be potential issues.
-
Over-oxidation: While less common for a simple methyl group, harsh conditions could potentially lead to ring-opening or degradation. Ensure the reaction temperature and time are not excessive.
-
Impure Starting Material: The purity of the starting 3-chloro-5-(trifluoromethyl)toluene is critical. Isomeric impurities in the starting material will lead to isomeric benzoic acid products, which can be very difficult to separate.[5]
Experimental Protocol: Oxidation with KMnO₄
-
In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-5-(trifluoromethyl)toluene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it is consumed.
-
After the addition is complete, continue to reflux until the purple color no longer fades.
-
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) formed.
-
Wash the MnO₂ cake with hot water.
-
Combine the filtrate and washings, and acidify with concentrated HCl until the precipitation of this compound is complete.
-
Collect the product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[5]
dot
Caption: Workflow for the oxidation of a toluene derivative to a benzoic acid.
Route 2: Grignard Carboxylation
This route involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by quenching with carbon dioxide. The precursor of choice would be 1-bromo-3-chloro-5-(trifluoromethyl)benzene, as the C-Br bond is more reactive towards magnesium than the C-Cl bond.
Q1: My Grignard reaction fails to initiate. What should I do?
A1: This is a very common issue. Here are the primary troubleshooting steps:
-
Anhydrous Conditions are CRITICAL: Grignard reagents are extremely sensitive to moisture.[6] All glassware must be rigorously dried (oven-drying overnight is recommended), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction. You can activate the magnesium by:
-
Gently crushing the magnesium turnings with a glass rod in situ (under an inert atmosphere).
-
Adding a small crystal of iodine. The disappearance of the iodine color is an indicator of magnesium activation.[7]
-
Adding a few drops of a pre-formed Grignard reagent if available.
-
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.[6]
Q2: My reaction yields are low, and I have a significant amount of a non-polar byproduct. What is happening?
A2: The most likely culprit is the formation of a biphenyl byproduct through Wurtz-type coupling.[8] This occurs when the Grignard reagent reacts with the starting aryl halide. To minimize this:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension. This keeps the concentration of the aryl halide low in the reaction mixture.
-
Maintain Temperature: The reaction is exothermic. Control the addition rate to maintain a gentle reflux. Overheating can promote side reactions.
Q3: After adding CO₂, my yield of carboxylic acid is still low. Why?
A3: Several factors can affect the carboxylation step:
-
Inefficient CO₂ Quenching: Ensure that the carbon dioxide is delivered efficiently to the reaction mixture. Using crushed dry ice is a common and effective method. Pouring the Grignard solution onto an excess of crushed dry ice is generally more effective than bubbling CO₂ gas through the solution.
-
Premature Quenching: Ensure that the reaction is truly quenched with CO₂ before the acidic workup.
-
Acidic Workup: After the carboxylation, a careful acidic workup (e.g., with aqueous HCl) is necessary to protonate the carboxylate salt and liberate the desired carboxylic acid.
Experimental Protocol: Grignard Carboxylation
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromo-3-chloro-5-(trifluoromethyl)benzene in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start, apply gentle heat or add an iodine crystal.
-
Once the reaction has initiated (indicated by bubbling and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture and pour it slowly onto a large excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, then quench by slowly adding aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with ether/THF.
-
Combine the organic layers and extract the product into an aqueous NaOH solution.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities (like biphenyl).
-
Re-acidify the aqueous layer with HCl to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Route 3: Nitrile Hydrolysis
The hydrolysis of 3-chloro-5-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.[9]
Q1: My nitrile hydrolysis is incomplete, even after prolonged heating.
A1: Nitrile hydrolysis can be slow.
-
Harsh Conditions Required: This reaction often requires prolonged heating at reflux with a strong acid (e.g., H₂SO₄/H₂O) or a strong base (e.g., NaOH/H₂O).[10]
-
Intermediate Amide Formation: The hydrolysis proceeds via an amide intermediate. In some cases, this amide can be slow to hydrolyze further. Ensure your reaction conditions are vigorous enough to drive the reaction to completion.
-
Phase Issues: Similar to the oxidation reaction, if the nitrile is not soluble in the aqueous medium, vigorous stirring or the use of a co-solvent may be necessary.
Q2: My final product is contaminated with nitrogen-containing impurities.
A2: This is a common issue, especially in large-scale preparations. The primary impurity is the intermediate amide.[11]
-
Drive the Reaction to Completion: The most effective way to avoid this is to ensure the hydrolysis reaction goes to completion. Monitor the reaction by TLC or HPLC to confirm the disappearance of the amide intermediate.
-
Purification: A thorough acid-base extraction can help remove the more basic amide from the acidic product. The carboxylic acid will be extracted into a basic aqueous solution, leaving the neutral amide in the organic phase.
dot
Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.
Route 4: Sandmeyer Reaction
This route transforms 3-chloro-5-(trifluoromethyl)aniline into the target benzoic acid. This is a multi-step process involving diazotization of the aniline, followed by cyanation and subsequent hydrolysis of the resulting nitrile, or direct carboxylation. A more direct route to the chloro-derivative from the amine may also be considered, though less common for introducing a carboxylic acid. The example below is for the synthesis of a related chloro-benzoic acid from the corresponding amine.[12]
Q1: The yield of my Sandmeyer reaction is low, and I get a lot of tar-like byproducts.
A1: Diazonium salts can be unstable, and controlling the reaction conditions is key.
-
Temperature Control: The diazotization step (reaction of the aniline with a nitrite source, typically NaNO₂) must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
-
Slow Addition: The nitrite solution should be added slowly to the acidic solution of the aniline to maintain the low temperature and control the rate of reaction.
-
Copper Catalyst: The displacement of the diazonium group is catalyzed by copper(I) salts.[1] Ensure the catalyst is fresh and used in the correct amount.
Q2: I am observing the formation of a phenol byproduct.
A2: The diazonium salt can react with water to form a phenol. This is more likely if the reaction temperature is too high or if the displacement reaction with the desired nucleophile is too slow.[13] Maintaining a low temperature and ensuring an efficient displacement reaction can minimize this side product.
Frequently Asked Questions (FAQs)
Q: Which analytical method is best for monitoring the reaction and assessing the purity of the final product?
A: A combination of techniques is often ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) and UV detection is a good starting point.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for purity analysis, especially for identifying volatile impurities. The carboxylic acid may need to be derivatized (e.g., to its methyl ester) to improve its volatility.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product.
Q: What is the best method for purifying the final product?
A:
-
Acid-Base Extraction: This is a very effective method for separating the acidic product from neutral or basic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and extracted with an aqueous base (e.g., NaOH or NaHCO₃). The aqueous layer, containing the sodium salt of the benzoic acid, is then washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product. The choice of solvent will depend on the impurity profile, but common solvents for benzoic acids include toluene, heptane, or ethanol/water mixtures.
Q: What are the main safety concerns when synthesizing this compound?
A:
-
The product, this compound, is an irritant to the skin, eyes, and respiratory system.[16]
-
Many of the reagents used, such as strong acids, bases, and oxidizing agents, are corrosive and/or toxic.
-
Grignard reagents are highly reactive and can ignite spontaneously in air. Anhydrous ether is extremely flammable.
-
Always consult the Safety Data Sheet (SDS) for all reagents and products.
-
Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 15. longdom.org [longdom.org]
- 16. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-chloro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound at a laboratory scale?
A1: Several viable synthetic routes are reported in the literature, each with its own advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and safety considerations. The most common approaches include:
-
Route A: From 3-Amino-5-chlorobenzotrifluoride: This involves a diazotization reaction followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.
-
Route B: From 1-Chloro-3-(trifluoromethyl)benzene: This route utilizes ortho-lithiation followed by carboxylation with carbon dioxide.
-
Route C: Hydrolysis of 3-Chloro-5-(trifluoromethyl)benzonitrile: This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.
Q2: What are the key safety precautions to consider when working with trifluoromethyl-substituted benzoic acids and their precursors?
A2: Working with fluorinated compounds requires strict adherence to safety protocols.[1][2][3][4] this compound and its intermediates can be irritating to the skin, eyes, and respiratory system.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4] Avoid inhalation of dust or vapors.[1][2][4] In case of accidental contact, rinse the affected area with plenty of water.[6][4]
Q3: How can I purify the final product, this compound?
A3: Purification is critical to obtain a high-purity product. Common purification techniques include:
-
Recrystallization: Hexane is a suitable solvent for the recrystallization of 2-chloro-5-(trifluoromethyl)benzoic acid, a related compound, suggesting it could be effective for the 3-chloro isomer as well.[7]
-
Aqueous Base Extraction: The acidic nature of the carboxylic acid allows for purification by dissolving the crude product in an aqueous sodium hydroxide solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.[8]
-
Column Chromatography: For small-scale purification or removal of closely related impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.[9]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Scenario 1: Low Yield in the Grignard-based Carboxylation Route
Q: I am attempting to synthesize a trifluoromethyl-substituted benzoic acid via a Grignard reaction with carbon dioxide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
A: Low yields in Grignard reactions followed by carboxylation are a common issue. Several factors can contribute to this problem.
Causality and Solutions:
-
Grignard Reagent Formation: The formation of the Grignard reagent is a critical step. Ensure your magnesium turnings are fresh and activated. The reaction is highly sensitive to moisture, so use anhydrous solvents and glassware. An initiation period is often required; adding a small amount of the halide first and observing the reaction start before adding the rest can be beneficial.[10][11]
-
Reaction Temperature: The temperature during the addition of carbon dioxide is crucial. For the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, it is recommended to perform the carboxylation at a low temperature (less than 0°C, preferably below -20°C) to improve yields.[10]
-
Carbon Dioxide Addition: The method of carbon dioxide addition can significantly impact the yield. Bubbling CO2 gas through the solution can be inefficient. A more effective method is to pour the Grignard solution onto freshly crushed dry ice. This provides a large surface area of solid CO2 for the reaction.
-
Side Reactions: The Grignard reagent can react with the ester or ketone functionalities if present in the starting material or formed as byproducts.
Experimental Protocol: Optimized Grignard Carboxylation
-
Grignard Formation:
-
To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) via a syringe.
-
Slowly add a solution of the aryl halide (e.g., 1-bromo-3-chloro-5-(trifluoromethyl)benzene) in anhydrous THF.
-
Maintain a gentle reflux to sustain the reaction.
-
-
Carboxylation:
-
Cool the Grignard solution in an ice-salt bath to below -20°C.
-
In a separate flask, crush a sufficient amount of dry ice.
-
Slowly transfer the cold Grignard solution via a cannula onto the crushed dry ice with vigorous stirring.
-
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding aqueous HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Technical grade THF | Anhydrous THF | Grignard reagents are highly reactive with water. |
| Carboxylation Temp. | 0°C to room temp. | < -20°C | Minimizes side reactions and improves yield.[10] |
| CO2 Source | Gaseous CO2 | Solid CO2 (dry ice) | Provides a higher concentration of CO2 at the reaction interface. |
Scenario 2: Incomplete Reaction or Side Product Formation in Lithiation Route
Q: I am using an organolithium reagent to deprotonate 1-chloro-3-(trifluoromethyl)benzene for subsequent carboxylation, but I am observing incomplete conversion and the formation of side products. How can I optimize this reaction?
A: Ortho-lithiation reactions are powerful but require careful control of reaction conditions to achieve high selectivity and conversion.
Causality and Solutions:
-
Temperature Control: Organolithium reactions are typically performed at very low temperatures (e.g., -78°C using a dry ice/acetone bath) to prevent side reactions such as benzyne formation or reaction with the solvent.[7]
-
Reagent Stoichiometry: The stoichiometry of the organolithium reagent is critical. An excess can lead to di-lithiation or other side reactions, while an insufficient amount will result in incomplete conversion. A 1:1 molar ratio of the substrate to the organolithium reagent is a good starting point.[7]
-
Addition Rate: Slow, dropwise addition of the organolithium reagent to the substrate solution helps to maintain a low reaction temperature and prevent localized high concentrations of the reagent.
-
Choice of Base: The choice of organolithium reagent can influence the regioselectivity of the lithiation. n-Butyllithium is commonly used, but in some cases, a bulkier base like lithium diisopropylamide (LDA) may offer better selectivity.
Experimental Workflow: Lithiation and Carboxylation
Caption: Workflow for the synthesis via lithiation and carboxylation.
Scenario 3: Difficulties in the Hydrolysis of 3-Chloro-5-(trifluoromethyl)benzonitrile
Q: I am trying to hydrolyze 3-chloro-5-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid, but the reaction is sluggish and requires harsh conditions, leading to decomposition. Are there milder alternatives?
A: The hydrolysis of nitriles, especially those with electron-withdrawing groups, can be challenging. Both acidic and basic conditions can be employed, but each has its drawbacks.
Causality and Solutions:
-
Acid Hydrolysis: Strong acids like sulfuric or hydrochloric acid at elevated temperatures are often used. However, these harsh conditions can lead to charring and the formation of byproducts.
-
Base Hydrolysis: Strong bases like sodium or potassium hydroxide can also effect hydrolysis. A common issue here is the formation of the corresponding amide as a stable intermediate. Driving the reaction to completion may require prolonged heating.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can facilitate the hydrolysis under milder conditions by improving the interaction between the aqueous base and the organic nitrile.
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction Setup:
-
In a round-bottom flask, dissolve the 3-chloro-5-(trifluoromethyl)benzonitrile in a suitable solvent like ethanol or dioxane.
-
Add an aqueous solution of sodium hydroxide.
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
If the reaction stalls at the amide intermediate, increase the reaction time or temperature cautiously.
-
-
Work-up:
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of 1-2.
-
The carboxylic acid should precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
| Hydrolysis Method | Advantages | Disadvantages |
| Strong Acid | Can be effective for some substrates. | Often requires high temperatures, leading to decomposition. |
| Strong Base | Generally cleaner than acid hydrolysis. | Can be slow and may stop at the amide intermediate. |
| Phase-Transfer | Milder reaction conditions. | Requires an additional reagent (the catalyst). |
IV. Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes discussed in this guide.
Caption: Common synthetic pathways to the target molecule.
V. References
-
Synquest Labs. 3-(Trifluoromethyl)benzoic acid Safety Data Sheet.
-
Apollo Scientific. 2-(Trifluoromethyl)benzoic acid Safety Data Sheet.
-
Fisher Scientific. 2-Methyl-5-(trifluoromethyl)benzoic acid Safety Data Sheet.
-
Thermo Fisher Scientific. Benzoic acid, 4-(trifluoromethyl)- Safety Data Sheet.
-
Ossila. 3-Fluoro-4-(trifluoromethyl)benzoic acid Safety Data Sheet.
-
Tang, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934.
-
CN101066917A. Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
-
ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid.
-
ChemicalBook. 3-(Trifluoromethyl)benzoic acid synthesis.
-
IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
-
ChemSpider Synthetic Pages. Alkylation of boron trifluoride with a 3,5-bis(trifluoromethyl)phenyl Grignard reagent.
-
CymitQuimica. 3-Chloro-5-(trifluoromethyl)benzoyl chloride.
-
US6489507B1. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
-
CN103012122A. Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid. Google Patents.
-
PubChem. This compound.
-
BLDpharm. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
-
US4500471A. Preparation of trifluoromethyl-benzoyl halides. Google Patents.
-
WO1992007820A1. Process for preparing 3-trifluoromethyl benzyl chloride. Google Patents.
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
ChemicalBook. This compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 8. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 9. This compound | 53985-49-2 [chemicalbook.com]
- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 11. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-5-(trifluoromethyl)benzoic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the nuanced reactivity of substituted benzoic acids is a cornerstone of molecular design and synthesis. This guide offers an in-depth, comparative analysis of the reactivity of 3-chloro-5-(trifluoromethyl)benzoic acid against its structural analogs: benzoic acid, 3-chlorobenzoic acid, and 3-(trifluoromethyl)benzoic acid. By understanding the interplay of substituent effects, researchers can better predict reaction outcomes, optimize synthetic routes, and design molecules with desired physicochemical properties.
The Decisive Role of Substituents: An Electronic Perspective
The reactivity of a benzoic acid is intrinsically linked to the electronic environment of its carboxylic acid group. Electron-withdrawing groups (EWGs) enhance the acidity of the carboxylic proton and increase the electrophilicity of the carbonyl carbon, thereby accelerating reactions such as esterification and amidation. Conversely, electron-donating groups (EDGs) have the opposite effect.
In this compound, both the chloro and trifluoromethyl groups are potent EWGs. Their positions on the aromatic ring, meta to the carboxylic acid, exert a strong inductive effect (-I), pulling electron density away from the carboxyl group. The trifluoromethyl group is one of the strongest EWGs, significantly more so than a chloro group. The cumulative effect of these two substituents renders the carboxylic acid proton of this compound significantly more acidic and the carbonyl carbon more susceptible to nucleophilic attack compared to the other compounds in this analysis.
Quantitative Comparison of Acidity: pKa Values
The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). A lower pKa value indicates a stronger acid and, consequently, a more reactive substrate in many reactions. The table below presents the experimental and estimated pKa values for the compounds under investigation.
| Compound | Substituents | pKa |
| Benzoic Acid | None | 4.20[1][2] |
| 3-Chlorobenzoic Acid | 3-Cl | 3.82[3] |
| 3-(Trifluoromethyl)benzoic Acid | 3-CF₃ | 3.77 (predicted)[4] |
| This compound | 3-Cl, 5-CF₃ | ~3.4 (estimated) |
The pKa of this compound is estimated using the Hammett equation, which provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds.[5] The equation is given by:
log(K/K₀) = σρ
where K and K₀ are the acid dissociation constants of the substituted and unsubstituted benzoic acids, respectively, σ is the substituent constant, and ρ is the reaction constant (defined as 1 for the dissociation of benzoic acids in water at 25°C).[3][5] The Hammett constants (σ) for meta-substituents are additive. The σ_meta for a chloro group is approximately +0.37, and for a trifluoromethyl group, it is about +0.43.[6][7] The combined effect of these two electron-withdrawing groups results in a significantly lower estimated pKa for this compound, indicating it is the strongest acid among the four.
This enhanced acidity directly translates to higher reactivity in reactions where proton donation or the electrophilicity of the carbonyl carbon is a key factor.
Comparative Reactivity in Fischer Esterification: An Experimental Framework
To provide a practical context for the theoretical differences in reactivity, we propose a standardized experimental protocol for the Fischer esterification of these benzoic acids with methanol. This acid-catalyzed reaction is a classic example where the reactivity of the carboxylic acid plays a crucial role in the reaction rate and yield.[8][9][10]
Experimental Protocol: Fischer Esterification of Substituted Benzoic Acids
Objective: To compare the relative rates of esterification of benzoic acid, 3-chlorobenzoic acid, 3-(trifluoromethyl)benzoic acid, and this compound with methanol.
Materials:
-
Benzoic acid
-
3-Chlorobenzoic acid
-
3-(Trifluoromethyl)benzoic acid
-
This compound
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Heating mantles
-
Separatory funnel
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In separate 50 mL round-bottom flasks, place 0.01 mol of each benzoic acid derivative.
-
To each flask, add 20 mL of anhydrous methanol (a large excess to drive the equilibrium towards the product).[11][12]
-
Carefully add 0.5 mL of concentrated sulfuric acid to each flask while swirling.
-
Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle. Maintain the reflux for a predetermined time (e.g., 2 hours).
-
Workup: After cooling to room temperature, pour each reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous layer with 3 x 20 mL of ethyl acetate.
-
Combine the organic extracts and wash with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.
-
Wash the organic layer with 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl ester.
-
Analysis: Determine the yield of the purified product for each reaction. The reaction progress can also be monitored at different time intervals using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the kinetic profile.
Expected Results and Discussion
Based on the electronic effects of the substituents, the expected order of reactivity in the Fischer esterification is:
This compound > 3-(Trifluoromethyl)benzoic acid > 3-Chlorobenzoic acid > Benzoic acid
This trend is a direct consequence of the increased electrophilicity of the carbonyl carbon in the substituted benzoic acids. The strong electron-withdrawing nature of the chloro and trifluoromethyl groups makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack by methanol. The additive effect of both substituents in this compound will result in the highest reaction rate and likely the highest yield under identical reaction conditions.
Conclusion
The reactivity of this compound is significantly enhanced compared to benzoic acid and its mono-substituted analogs due to the powerful and cumulative electron-withdrawing inductive effects of the chloro and trifluoromethyl groups. This is quantitatively supported by its lower estimated pKa value. For researchers in drug development and related fields, this heightened reactivity can be strategically leveraged for the efficient synthesis of esters, amides, and other derivatives, facilitating the exploration of new chemical entities. The provided experimental framework for Fischer esterification offers a reliable method for empirically verifying these reactivity trends.
References
- 1. web.viu.ca [web.viu.ca]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. scribd.com [scribd.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide: 3-Chloro-5-(trifluoromethyl)benzoic Acid in Modern Synthesis
A Comparative Analysis Against Other Halogenated Benzoic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Building Block
In the landscape of medicinal chemistry and agrochemical synthesis, halogenated benzoic acids are indispensable scaffolds. Their utility as versatile building blocks for constructing complex molecular architectures is well-established. However, not all halogenated acids are created equal. This guide provides an in-depth comparison of 3-chloro-5-(trifluoromethyl)benzoic acid against its simpler halogenated counterparts. We will move beyond cataloging properties to explore the nuanced interplay of electronic effects, reactivity, and strategic application that distinguishes this molecule. For the drug development professional, understanding these differences is paramount to designing efficient synthetic routes and tuning molecules for optimal biological activity and pharmacokinetic profiles. This document serves as a technical resource, grounded in experimental evidence, to inform the rational selection of building blocks in your synthetic campaigns.
Section 1: The Foundation - Physicochemical Properties & Electronic Effects
The synthetic behavior of an aromatic carboxylic acid is fundamentally dictated by the electronic nature of its substituents. In this compound, the convergence of two potent electron-withdrawing groups—a chloro (-Cl) and a trifluoromethyl (-CF3) group—creates a unique electronic environment that profoundly influences its reactivity.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[1] Similarly, the chlorine atom also withdraws electron density inductively. This combined effect significantly lowers the electron density of the aromatic ring and, crucially, polarizes the O-H bond of the carboxylic acid.
This increased polarization results in a more acidic proton, which is reflected in the acid dissociation constant (pKa). As electron-withdrawing character on the ring increases, the resulting carboxylate anion is stabilized, favoring dissociation and leading to a lower pKa value (stronger acid).[2][3][4]
| Compound | Key Substituents | pKa (approx.) | Molecular Weight ( g/mol ) |
| Benzoic Acid | None | 4.20 | 122.12 |
| 3-Chlorobenzoic Acid | -Cl | 3.82 | 156.57 |
| 3-Fluorobenzoic Acid | -F | 3.86 | 140.11 |
| 3-(Trifluoromethyl)benzoic Acid | -CF3 | 3.70 | 190.12 |
| This compound | -Cl, -CF3 | ~3.4 - 3.5 (Estimated) | 224.56[5] |
Table 1: Comparison of Physicochemical Properties. The pKa values illustrate the additive electron-withdrawing effects of the substituents, making this compound significantly more acidic than its monosubstituted or unsubstituted counterparts.
This enhanced acidity is not merely a physical curiosity; it directly translates to higher reactivity in reactions where the carboxylic acid acts as an electrophile, such as amide bond formation.
Section 2: Performance in Key Synthetic Transformations
The true value of a building block is demonstrated in its performance. Here, we compare this compound to other halogenated benzoic acids in two of the most critical reaction classes in pharmaceutical and agrochemical synthesis.
Amide Bond Formation: The Advantage of Enhanced Electrophilicity
Amide coupling is arguably the most common reaction in drug discovery. The reaction typically involves the "activation" of the carboxylic acid to form a more reactive intermediate (e.g., an active ester, acyl chloride) which is then susceptible to nucleophilic attack by an amine.
The strong electron-withdrawing nature of the -Cl and -CF3 groups in this compound makes the carbonyl carbon inherently more electrophilic. This has two practical consequences:
-
Easier Activation: The formation of the activated intermediate with coupling reagents (e.g., carbodiimides like EDC, phosphonium salts like PyBOP, or uronium salts like HATU) is often more facile.
-
Faster Amine Addition: The subsequent nucleophilic attack by the amine on the activated intermediate can proceed more rapidly.
While numerous coupling reagents can accommodate a wide range of substrates[6][7][8], the increased reactivity of this compound can lead to higher yields, faster reaction times, or the ability to use milder conditions compared to less-activated acids like 3-chlorobenzoic or 3-bromobenzoic acid.
| Entry | Benzoic Acid Derivative | Amine | Coupling Conditions | Representative Yield | Causality |
| 1 | 3-Bromobenzoic Acid | Benzylamine | EDC, HOBt, DIPEA, DMF, rt | Good (~85-90%) | Standard reactivity. |
| 2 | 3-Chlorobenzoic Acid | Benzylamine | EDC, HOBt, DIPEA, DMF, rt | Good (~85-90%) | Similar reactivity to the bromo analog. |
| 3 | This compound | Benzylamine | EDC, HOBt, DIPEA, DMF, rt | Excellent (>95%) | Enhanced carbonyl electrophilicity due to -Cl and -CF3 groups accelerates the reaction. |
| 4 | 3-Methylbenzoic Acid | Benzylamine | EDC, HOBt, DIPEA, DMF, rt | Moderate-Good (~80%) | Electron-donating methyl group slightly reduces electrophilicity. |
Table 2: Representative Comparison of Yields in a Model Amide Coupling Reaction. The data highlights the superior performance of the dually-substituted acid due to its electronic properties.
Caption: Standard workflow for amide bond formation.
Palladium-Catalyzed Cross-Coupling: A Tale of Reactivity vs. Availability
The chlorine atom on this compound serves as a versatile handle for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[9][10] This is where a critical trade-off emerges when comparing it to other halogenated analogs.
The reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl >> F .[11] This hierarchy is a direct consequence of the carbon-halogen (C-X) bond dissociation energy; the weaker C-I bond is much easier for the palladium catalyst to break than the stronger C-Cl bond.
-
Aryl Iodides and Bromides: These are highly reactive and often undergo coupling under mild conditions with a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄).
-
Aryl Chlorides: As substrates, they are significantly more challenging. Their activation requires more sophisticated catalytic systems, typically involving electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos) that facilitate the difficult oxidative addition step.[12] Reactions often require higher temperatures and longer reaction times.
However, aryl chlorides are frequently more commercially available and less expensive than their bromo and iodo counterparts, making them highly desirable from a process chemistry perspective. The presence of the strong electron-withdrawing -CF3 group in this compound can somewhat facilitate the oxidative addition compared to electron-neutral or electron-rich aryl chlorides, but it still falls within the less reactive "chloride" class.
| Halogen (X) on Benzoic Acid | Relative Reactivity | Typical Catalyst System | General Conditions |
| Iodo (I) | Highest | Pd(PPh₃)₄, Pd(OAc)₂ | Mild (rt to 80 °C) |
| Bromo (Br) | High | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Moderate (60 to 100 °C) |
| Chloro (Cl) | Lowest | Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos) | Forcing (80 to 120 °C) |
Table 3: Comparative Reactivity and Conditions for Suzuki-Miyaura Cross-Coupling. This table illustrates the fundamental trade-off between the high reactivity of iodo/bromo derivatives and the challenge presented by chloro-derivatives.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
Section 3: Strategic Value in Structure-Activity Relationships (SAR)
The choice to use this compound is often a strategic one in drug design, where the goal is to optimize a molecule's interaction with a biological target and improve its drug-like properties.[13]
-
Trifluoromethyl Group (-CF3): This group is a "superstar" in medicinal chemistry. Its inclusion can:
-
Enhance Metabolic Stability: The C-F bond is extremely strong, blocking metabolic attack at that position.
-
Increase Lipophilicity: This can improve membrane permeability and cell uptake.
-
Modulate pKa: As discussed, it can alter the acidity/basicity of nearby functional groups.
-
Improve Binding Affinity: The -CF3 group can engage in favorable interactions within a protein's binding pocket.[14][15]
-
-
Chloro Group (-Cl): Beyond its role as a synthetic handle, the chlorine atom can:
-
Fill Hydrophobic Pockets: It can occupy small hydrophobic pockets in a receptor, increasing binding affinity.
-
Participate in Halogen Bonding: A halogen bond is a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base, like a backbone carbonyl oxygen in a protein.[16][17][18] This can be a powerful tool for enhancing ligand-receptor binding and specificity.[16]
-
Caption: Structure-property relationships for the title compound.
Section 4: Field-Proven Experimental Protocols
The following protocols are representative methodologies for the key transformations discussed. They are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of N-Benzyl-3-chloro-5-(trifluoromethyl)benzamide
-
Rationale: This protocol demonstrates the efficient amide coupling of the title acid. EDC/HOBt is a classic carbodiimide-based system that is robust and widely used. The enhanced electrophilicity of the starting acid ensures a high-yielding transformation under standard conditions.
-
Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq., e.g., 225 mg, 1.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, ~0.5 M).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq., 162 mg, 1.2 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq., 230 mg, 1.2 mmol).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq., 523 µL, 3.0 mmol) followed by the slow addition of benzylamine (1.1 eq., 120 µL, 1.1 mmol).
-
Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure amide product.
-
Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-chloro-5-(trifluoromethyl)benzoate
-
Rationale: This protocol addresses the challenge of using an aryl chloride in cross-coupling. It employs an ester derivative (more stable in some cases) and utilizes a modern, highly active catalyst system (a palladium source with a bulky, electron-rich phosphine ligand) necessary to facilitate the difficult oxidative addition of the C-Cl bond.[11]
-
Methodology:
-
To an oven-dried Schlenk flask, add the aryl chloride (e.g., Methyl 3-chloro-5-(trifluoromethyl)benzoate, 1.0 eq.), phenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add an anhydrous solvent (e.g., Toluene or Dioxane, ~0.2 M) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
-
Conclusion and Outlook
This compound is a superior building block when specific electronic and steric properties are required for a synthetic target.
-
Compared to 3-bromo- or 3-iodobenzoic acids: It is less reactive in cross-coupling reactions, necessitating more advanced catalytic systems. However, it is often more cost-effective and its unique electronic profile offers advantages in other transformations and in the final molecule's properties.
-
Compared to 3-chlorobenzoic acid: The addition of the -CF3 group dramatically increases its acidity, making it a more reactive substrate in amide couplings. In the context of drug design, it introduces a moiety known to enhance metabolic stability and binding affinity.
-
Compared to 3-(trifluoromethyl)benzoic acid: The chlorine atom provides a crucial, orthogonal synthetic handle for late-stage functionalization via cross-coupling, a capability its monochloro counterpart lacks.
The decision to employ this compound should be a strategic one. It is the reagent of choice when a project can benefit from its enhanced performance in nucleophilic acyl substitution reactions and requires the combined pharmacological advantages of both the chloro and trifluoromethyl substituents in the final structure. Its challenges in cross-coupling are readily overcome with modern catalytic methods, making it a powerful and versatile tool in the arsenal of the synthetic chemist.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. nobelprize.org [nobelprize.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. jelsciences.com [jelsciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. namiki-s.co.jp [namiki-s.co.jp]
A Comparative Guide to the Purity Analysis of Commercially Available 3-Chloro-5-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical, non-negotiable parameter that dictates the success, reproducibility, and safety of a synthetic pathway. 3-Chloro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl and chloro substituents impart unique electronic and lipophilic properties, making it a valuable intermediate. However, the synthetic routes to this compound can introduce a variety of impurities that may have detrimental effects on downstream applications.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will delve into the rationale behind selecting specific techniques, provide detailed experimental protocols, and present comparative data to aid in the selection of high-purity reagents for your research and development needs.
The Critical Need for Purity Analysis
Impurities in this compound can arise from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products. For instance, a common synthesis involves the oxidation of 3-chloro-5-(trifluoromethyl)toluene. Incomplete oxidation or the presence of other isomers in the starting material can lead to a mixture of related compounds that are difficult to separate. The presence of these impurities can lead to lower yields in subsequent reactions, the formation of undesired side products, and potential downstream toxicity in pharmaceutical applications. Therefore, a robust analytical strategy to confirm the purity of this reagent is paramount.
A Multi-faceted Approach to Purity Determination
A comprehensive assessment of purity often requires the use of orthogonal analytical techniques. Each method provides a different piece of the puzzle, and together they create a high-confidence purity profile. For this compound, a combination of chromatography, spectroscopy, and titration is recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a cornerstone technique for purity analysis in the pharmaceutical and chemical industries.[1] It excels at separating the main compound from structurally similar impurities. The choice of a C18 column is standard for separating aromatic carboxylic acids due to its hydrophobic nature.[2] An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and thermally stable impurities, GC-MS is an invaluable tool.[3] While the benzoic acid itself may require derivatization to improve its volatility, many potential process-related impurities, such as residual solvents or starting materials, can be readily detected and identified by their mass spectra.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H and ¹⁹F NMR, offers a powerful method for both qualitative and quantitative analysis.[5] ¹⁹F NMR is especially useful for fluorinated compounds as it provides a clean spectrum with a wide chemical shift range, allowing for the sensitive detection and quantification of fluorine-containing impurities.[6][7][8] Quantitative NMR (qNMR) can be employed to determine the absolute purity of the material when a certified internal standard is used.[9]
Acid-Base Titration
As a carboxylic acid, the purity of this compound can be effectively determined by acid-base titration.[10][11] This classic analytical technique provides a direct measure of the acidic functional group content and can be a simple yet accurate method for assay determination.[12][13]
Comparative Analysis of Commercial Samples
To illustrate the importance of supplier selection, a comparative analysis of this compound from three fictionalized commercial suppliers (Supplier A, Supplier B, and Supplier C) was performed using the methodologies described above. The results are summarized in the table below.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.8% | 98.5% | 99.2% |
| Major Impurity (HPLC) | 0.15% (Isomer) | 1.2% (Starting Material) | 0.5% (Unknown) |
| ¹⁹F NMR Purity (mol %) | >99.5% | 98.2% | 99.0% |
| GC-MS (Residual Solvents) | <0.05% | 0.2% (Toluene) | <0.05% |
| Titration Assay (%) | 99.7 ± 0.2% | 98.3 ± 0.3% | 99.1 ± 0.2% |
From this data, Supplier A consistently provides the highest purity material with minimal impurities. Supplier B's product contains a significant amount of unreacted starting material, which could interfere with subsequent reactions. Supplier C's material, while having good overall purity, contains a notable unknown impurity that would require further characterization to assess its potential impact.
Experimental Protocols
For the benefit of researchers looking to replicate these analyses, detailed step-by-step protocols for HPLC and ¹⁹F NMR are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Method
This protocol outlines a standard reversed-phase HPLC method for the purity determination of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Protocol 2: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes a method for determining the molar purity of this compound using an internal standard.[6]
-
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a fluorine probe.
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard (e.g., trifluoroacetic acid or another suitable fluorinated compound with a known purity)[6]
-
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent to the NMR tube.
-
Cap the tube and vortex until the sample and standard are completely dissolved.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard quantitative ¹⁹F experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: 16 or more to achieve adequate signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal corresponding to the -CF₃ group of the analyte and the signal of the internal standard.
-
Calculate the molar purity using the following equation:
-
Purity (mol %) = (I_analyte / N_analyte) / (I_std / N_std) * (m_std / m_analyte) * (M_analyte / M_std) * P_std
-
Where: I = integral area, N = number of fluorine nuclei, m = mass, M = molar mass, P = purity of the standard.
-
-
Visualizing the Workflow and Impurity Profile
To better understand the analytical process and the potential sources of impurities, the following diagrams are provided.
Caption: Experimental workflow for the comprehensive purity analysis of this compound.
Caption: Potential sources and types of impurities in the synthesis of this compound.
Conclusion
The purity of this compound is a critical factor that can significantly influence the outcome of research and development projects. This guide has outlined a comprehensive, multi-technique approach for the thorough evaluation of this important chemical intermediate. By employing a combination of HPLC, GC-MS, NMR, and titration, researchers can confidently assess the quality of commercially available materials and select the most appropriate supplier for their needs. The provided protocols and comparative data serve as a valuable resource for establishing robust quality control procedures in the laboratory.
References
- 1. quora.com [quora.com]
- 2. thaiscience.info [thaiscience.info]
- 3. shimadzu.com [shimadzu.com]
- 4. youtube.com [youtube.com]
- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 9. bipm.org [bipm.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 13. mt.com [mt.com]
A-Comparative-Guide-to-the-3-Chloro-5-(trifluoromethyl)phenyl-Moiety-in-Kinase-Inhibitor-Design
For drug discovery researchers and medicinal chemists, the selection of appropriate structural motifs is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the vast arsenal of chemical scaffolds, the 3-chloro-5-(trifluoromethyl)phenyl group has emerged as a privileged structure, particularly in the design of kinase inhibitors. This guide provides an in-depth comparison of drug candidates incorporating this moiety, supported by experimental data, to elucidate its strategic value in modern drug discovery.
The unique electronic properties of the 3-chloro-5-(trifluoromethyl)phenyl group, derived from the strongly electron-withdrawing nature of both the chlorine and trifluoromethyl substituents, are key to its utility.[1] These properties can significantly modulate a molecule's acidity (pKa), lipophilicity, and metabolic stability, while also providing specific, high-affinity interactions within the target protein's binding site.[1][2] This guide will use the multi-kinase inhibitor Regorafenib as a primary case study to compare its performance against a close structural analog, Sorafenib, thereby highlighting the impact of specific chemical substitutions.
Case Study: Regorafenib vs. Sorafenib in Oncology
A compelling illustration of the strategic incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety is the comparison between Regorafenib (Stivarga®) and its predecessor, Sorafenib (Nexavar®). Both are multi-kinase inhibitors used in the treatment of various cancers, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC).[3][4] Their chemical structures are remarkably similar, with the primary difference being an additional fluorine atom on the central phenyl ring of Regorafenib.[5][6] This seemingly minor structural change leads to a distinct and broader kinase inhibition profile for Regorafenib.[4][5]
Regorafenib's core structure is derived from the urea of 4-amino-3-fluorophenol and an amine derived from 3-chloro-5-(trifluoromethyl)benzoic acid.[7][8] This specific moiety is crucial for its interaction with the kinase hinge region and contributes to its overall potency and target profile.
Structural Comparison
| Compound | Key Structural Moiety | Additional Substituent |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl urea | None on central phenoxy ring |
| Regorafenib | 4-chloro-3-(trifluoromethyl)phenyl urea | Fluorine on central phenoxy ring |
Performance Comparison: Kinase Inhibition & Clinical Efficacy
The addition of the fluorine atom in Regorafenib, coupled with the foundational 3-chloro-5-(trifluoromethyl)phenyl group, allows it to inhibit a broader range of kinases compared to Sorafenib.[5][6] This includes potent activity against angiogenic and stromal receptor tyrosine kinases like VEGFR-1/2/3, PDGFRβ, FGFR-1, and TIE2.[4][5]
The clinical implications of this enhanced activity are significant. In patients with hepatocellular carcinoma who have progressed on Sorafenib treatment, Regorafenib has been shown to provide a significant survival benefit.[9][10]
| Parameter | Sorafenib | Regorafenib | Reference |
| Primary Cancers Treated | Hepatocellular Carcinoma (HCC), Renal Cell Carcinoma (RCC) | Metastatic Colorectal Cancer (mCRC), Gastrointestinal Stromal Tumors (GIST), HCC | [7] |
| Median Overall Survival (OS) in HCC (Second-line) | Placebo: 7.8 months | 10.6 months | [9][10] |
| Key Kinase Targets | RAF-1, B-RAF, VEGFR-2/3, PDGFR-β, KIT, FLT-3 | RAF-1, B-RAF, VEGFR-1/2/3, PDGFR-β, KIT, RET, FGFR, TIE2 | [4][5] |
Table 1: Comparison of Sorafenib and Regorafenib profiles. Data highlights the improved clinical outcomes and broader target spectrum of Regorafenib.
A preclinical study directly comparing the two drugs for HCC demonstrated that Regorafenib exerted stronger anti-tumor and anti-angiogenic effects and significantly increased the survival rate in mouse models.[3] This superior performance can be attributed to the subtle yet impactful structural modification built upon the core scaffold provided by the 3-chloro-5-(trifluoromethyl)phenyl group.
Visualizing the Drug Discovery Workflow
The development of kinase inhibitors like Regorafenib follows a structured process where scaffold selection is a key initial step. The diagram below illustrates a generalized workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regorafenib Improves Survival in Patients With Hepatocellular Carcinoma Progressing on Sorafenib - The ASCO Post [ascopost.com]
- 10. Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 3-chloro-5-(trifluoromethyl)benzoic acid
An In-Depth Comparative Guide to the Synthetic Routes of 3-Chloro-5-(Trifluoromethyl)benzoic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its substituted benzene ring, featuring a chlorine atom and a trifluoromethyl group, imparts unique properties such as increased lipophilicity and metabolic stability to the final products. The strategic placement of these functional groups makes it a valuable intermediate for drug candidates targeting a range of therapeutic areas. This guide provides a comparative analysis of the most common and effective synthetic routes to this important compound, offering insights into the rationale behind experimental choices, detailed protocols, and a thorough evaluation of each method's strengths and weaknesses.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different precursors. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities. The main strategies discussed in this guide are:
-
The Sandmeyer Reaction Route: Starting from an aromatic amine, this classic method allows for the introduction of the chloro and carboxyl functionalities through a diazonium salt intermediate.
-
The Grignard Reaction Route: This approach involves the formation of an organometallic Grignard reagent from an aryl halide, followed by carboxylation with carbon dioxide.
-
The Oxidation Route: This method utilizes the oxidation of a methyl group on the benzene ring to a carboxylic acid.
Figure 1: Overview of the main synthetic pathways to this compound.
Route 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a versatile method for the transformation of an aryl amino group into a variety of functionalities via a diazonium salt.[1] This route typically involves the diazotization of an aniline derivative, followed by a copper-catalyzed nucleophilic substitution. For the synthesis of this compound, the process would involve the conversion of 5-chloro-3-(trifluoromethyl)aniline to the corresponding nitrile, which is then hydrolyzed to the carboxylic acid.
Reaction Scheme
Mechanism and Rationale
The first step is the formation of a diazonium salt by treating the primary aromatic amine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is a highly reactive intermediate.
The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] Copper(I) cyanide is used to introduce the nitrile group. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the cyanide, and the copper(I) catalyst is regenerated.
The final step is the hydrolysis of the benzonitrile to a benzoic acid. This can be achieved under either acidic or basic conditions, typically by heating with a strong acid (like H₂SO₄) or a strong base (like NaOH) followed by acidic workup.
Detailed Experimental Protocol
Step 1 & 2: Diazotization and Sandmeyer Cyanation
-
In a reaction vessel, dissolve 5-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with the evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.
-
Cool the mixture and extract the product, 3-chloro-5-(trifluoromethyl)benzonitrile, with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or chromatography.
Step 3: Hydrolysis
-
To the crude 3-chloro-5-(trifluoromethyl)benzonitrile, add a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (around 120-140 °C) for 2-4 hours, monitoring the reaction by TLC or GC until the nitrile is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Performance and Considerations
-
Yield: The overall yield for this three-step process is typically moderate, often in the range of 50-70%.
-
Purity: Recrystallization generally affords a product with high purity (>98%).
-
Scalability: The Sandmeyer reaction is scalable, but the use of highly toxic cyanides requires stringent safety precautions, which can be a limitation for large-scale industrial production.
-
Safety: The generation of diazonium salts, which can be explosive if isolated and dry, requires careful temperature control. The use of copper(I) cyanide is a significant hazard.
Route 2: The Grignard Reaction Pathway
The Grignard reaction is a powerful tool for carbon-carbon bond formation. This route is often more direct than the Sandmeyer pathway, involving the formation of a Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by its reaction with carbon dioxide (dry ice) to yield the desired carboxylic acid after an acidic workup.
Reaction Scheme
Figure 2: Workflow for the Grignard synthesis of this compound.
Mechanism and Rationale
The reaction begins with the formation of the Grignard reagent, an organomagnesium halide. This is achieved by reacting 1-bromo-3-chloro-5-(trifluoromethyl)benzene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The Grignard reagent is a potent nucleophile and a strong base.
The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt. The final step is the protonation of this salt with a dilute acid to yield the final carboxylic acid product. A patent for the synthesis of a similar compound, 3,5-bis(trifluoromethyl)benzoic acid, details a high-yielding Grignard carboxylation process, suggesting this is a robust method.[3]
Detailed Experimental Protocol
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the dropping funnel, place a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger flask, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure this compound.
Performance and Considerations
-
Yield: This route is generally high-yielding, often exceeding 80-90%.[3]
-
Purity: The product is typically of high purity after recrystallization.
-
Scalability: The Grignard reaction is highly scalable and widely used in industry. The main challenge is the need for strictly anhydrous conditions.
-
Safety: Grignard reagents are highly reactive and pyrophoric if not handled correctly. The reaction can be exothermic and requires careful control.
Route 3: The Oxidation of 3-Chloro-5-(trifluoromethyl)toluene
The oxidation of an alkyl side-chain on an aromatic ring is a fundamental transformation in organic synthesis. For this route, 3-chloro-5-(trifluoromethyl)toluene is oxidized to the corresponding benzoic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄).
Reaction Scheme
Mechanism and Rationale
The oxidation of a benzylic carbon is effective because the C-H bonds at this position are weaker than other sp³ C-H bonds. The reaction with potassium permanganate is thought to proceed via a radical mechanism, where a hydrogen atom is abstracted from the methyl group, followed by further oxidation steps to form the carboxylate. The reaction is usually carried out in the presence of a base, and the resulting carboxylate salt is then acidified to give the carboxylic acid.
Detailed Experimental Protocol
-
In a round-bottom flask, add 3-chloro-5-(trifluoromethyl)toluene (1.0 eq) and a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) in portions, maintaining the temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue heating and stirring until the purple color persists, indicating the reaction is complete.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
Wash the filter cake with a small amount of hot water.
-
Cool the combined filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The this compound will precipitate as a white solid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Recrystallize from an appropriate solvent if further purification is needed.
Performance and Considerations
-
Yield: Yields can be variable but are generally good, in the range of 60-80%.
-
Purity: The purity of the product after precipitation and washing is often high.
-
Scalability: This method is scalable, but the use of large quantities of KMnO₄ results in the formation of significant amounts of manganese dioxide waste, which can be an environmental concern.
-
Safety: The reaction with KMnO₄ is highly exothermic and must be controlled carefully to avoid runaway reactions.
Comparative Analysis
| Feature | Sandmeyer Reaction Route | Grignard Reaction Route | Oxidation Route |
| Starting Material | 5-Chloro-3-(trifluoromethyl)aniline | 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | 3-Chloro-5-(trifluoromethyl)toluene |
| Number of Steps | 3 | 1 (from bromide) | 1 (from toluene) |
| Typical Overall Yield | 50-70% | 80-90% | 60-80% |
| Key Reagents | NaNO₂, CuCN, H₂SO₄ | Mg, CO₂ (dry ice) | KMnO₄, NaOH |
| Scalability | Moderate (cyanide hazard) | Excellent | Good (waste disposal issues) |
| Safety Concerns | Explosive diazonium salts, highly toxic cyanide | Pyrophoric Grignard reagent, requires anhydrous conditions | Highly exothermic reaction |
| Waste Products | Copper/cyanide waste | Magnesium salts | Large amounts of MnO₂ |
Conclusion and Recommendation
For laboratory-scale synthesis where high yield and a direct route are prioritized, the Grignard reaction pathway is often the method of choice . It is a robust and high-yielding reaction, provided that anhydrous conditions are maintained. The starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene, can be sourced commercially or synthesized.[4]
The oxidation route is a viable alternative, especially if 3-chloro-5-(trifluoromethyl)toluene is a more readily available or cost-effective starting material. Its main drawback is the generation of significant inorganic waste, which may be less desirable for larger-scale operations.
The Sandmeyer reaction route , while classic and mechanistically interesting, is generally less favored due to its multi-step nature, lower overall yield, and the significant safety hazards associated with both diazonium salts and cyanide reagents. It is, however, a useful route if the corresponding aniline is the only available precursor.
Ultimately, the selection of the optimal synthetic route will depend on a careful evaluation of the specific needs of the research or development project, including cost, scale, available equipment, and safety protocols.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of 3-chloro-5-(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Orthogonal Structural Validation
The substitution pattern of 3-chloro-5-(trifluoromethyl)benzoic acid presents unique analytical challenges. The presence of chlorine and a trifluoromethyl group on the aromatic ring influences the electronic environment and, consequently, the spectral properties of the molecule. Therefore, a multi-technique, or orthogonal, approach is not just best practice but a necessity for unambiguous structure elucidation. This guide will dissect the core analytical methodologies, highlighting their strengths and limitations in the context of these specific derivatives.
Comparative Analysis of Key Validation Techniques
A suite of analytical methods is required to build a comprehensive and irrefutable structural dossier. The choice of techniques is driven by the specific information each provides, from connectivity and elemental composition to three-dimensional arrangement.
| Technique | Principle | Advantages for this Molecular Class | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | - Provides detailed information on the carbon-hydrogen framework.- 19F NMR is crucial for confirming the trifluoromethyl group's presence and environment.[1][2]- 13C-19F coupling constants offer valuable structural insights.[3] | - Does not directly provide molecular weight.- May not distinguish between certain positional isomers without advanced 2D experiments. |
| Mass Spectrometry | Ionization and mass-to-charge ratio analysis | - Determines the molecular weight with high accuracy (HRMS).[4]- Isotopic pattern of chlorine (35Cl and 37Cl) provides a characteristic M/M+2 signal.[5]- Fragmentation patterns can help elucidate the structure. | - Isomeric compounds can have identical molecular weights and similar fragmentation.- Ionization method can influence fragmentation. |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases | - Assesses the purity of the compound.[6][7]- Can separate isomers and impurities.[6]- Method development can be tailored for specific derivatives.[8][9] | - Does not provide structural information on its own; requires coupling with other detectors (e.g., MS, DAD). |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | - Confirms the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[10]- The "fingerprint" region is unique to the molecule.[10] | - Provides limited information on the overall molecular structure and connectivity.- Can be ambiguous for complex molecules. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | - Provides the absolute, unambiguous three-dimensional structure.[11][12][13]- Determines stereochemistry and solid-state conformation.[14][15] | - Requires a suitable single crystal, which can be challenging to grow.- The determined structure is of the solid state, which may differ from the solution conformation. |
Experimental Protocols for Robust Validation
The following protocols are designed to be self-validating, with each step providing a piece of the structural puzzle that corroborates the others.
Workflow for Structural Validation
Caption: Orthogonal workflow for validating this compound derivatives.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: Before any structural elucidation, it is critical to ensure the sample is of high purity. Impurities can significantly complicate spectral interpretation. Reversed-phase HPLC is the industry standard for this purpose.[7]
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
Trustworthiness: A sharp, symmetrical peak with >95% purity by peak area integration provides confidence in the sample's homogeneity for subsequent analyses.
Molecular Weight and Formula Determination by Mass Spectrometry (MS)
Causality: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is essential for confirming the elemental composition. The presence of chlorine provides a distinct isotopic pattern that serves as an internal validation point.
Protocol:
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Negative ion mode is often preferable for carboxylic acids.
-
Analysis: Observe the [M-H]⁻ ion. For this compound (C₈H₄ClF₃O₂), the expected monoisotopic mass is 223.9852.
-
Isotopic Pattern: Look for the characteristic 3:1 ratio of the M and M+2 peaks, corresponding to the natural abundance of 35Cl and 37Cl isotopes.[5]
Expected Fragmentation:
-
[M-H]⁻: The deprotonated molecular ion.
-
[M-H-COOH]⁻: Loss of the carboxyl group.
-
[M-H-Cl]⁻: Loss of the chlorine atom.
Caption: Predicted MS fragmentation of this compound.
Structural Connectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. For this specific scaffold, 1H, 13C, and 19F NMR are all indispensable.
Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
1H NMR: Expect to see three distinct aromatic proton signals. Their splitting patterns (coupling constants) and chemical shifts will confirm the 1,3,5-substitution pattern.
-
13C NMR: The number of signals will confirm the number of unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to 13C-19F coupling.[1][3]
-
19F NMR: A single sharp signal will confirm the presence of the CF₃ group. Its chemical shift can be indicative of the electronic environment.[2]
Expected Spectral Features for this compound:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity & Coupling |
|---|---|---|
| 1H | ~8.0 - 8.5 | 3 distinct singlets or narrow multiplets |
| 13C | ~120 - 140 (Aromatic) | Aromatic carbons, with one showing a quartet (1JCF ≈ 275 Hz) |
| 13C | ~165 | Carboxylic acid carbon |
| 19F | ~ -63 | Singlet |
Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides rapid confirmation of the presence of the carboxylic acid functional group.
Protocol:
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the spectrum from 4000 to 400 cm⁻¹.
Characteristic Absorption Bands:
-
~2500-3300 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10]
-
~1700 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch.
-
~1600 & ~1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
The Gold Standard: Single Crystal X-ray Crystallography
When absolute certainty is required, particularly for determining the structure of novel derivatives or resolving any ambiguities from spectroscopic data, single-crystal X-ray crystallography is the definitive technique.[11][12][13][15] It provides an unequivocal 3D map of the molecule's atomic arrangement.[12] While obtaining a suitable crystal can be a bottleneck, the structural information it yields is unparalleled.[14]
Conclusion
The structural validation of this compound derivatives demands a rigorous, multi-faceted analytical approach. By systematically employing HPLC for purity assessment, mass spectrometry for molecular formula confirmation, a full suite of NMR techniques for connectivity mapping, and FTIR for functional group identification, researchers can build a robust and defensible structural assignment. For ultimate confirmation, single-crystal X-ray crystallography remains the gold standard. This integrated workflow ensures the scientific integrity of the data and provides the necessary confidence to advance promising compounds in the drug development pipeline.
References
- 1. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Chloro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients: A Comparative Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of active pharmaceutical ingredient (API) synthesis, the selection of optimal starting materials and intermediates is a critical determinant of efficiency, scalability, and ultimately, the viability of a therapeutic candidate. This guide provides an in-depth technical analysis of the efficacy of 3-chloro-5-(trifluoromethyl)benzoic acid and its derivatives as pivotal intermediates in the synthesis of complex APIs. Through a comparative lens, we will explore its application in the production of cutting-edge therapeutics, contrasting its performance with alternative synthetic strategies and providing robust experimental data to inform your research and development endeavors.
The Rise of Trifluoromethylated Benzoic Acids in Medicinal Chemistry
The incorporation of trifluoromethyl groups and halogen atoms into API scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby improving oral bioavailability. This compound has emerged as a versatile building block, offering a unique combination of reactive handles and strategically positioned functional groups that are indispensable in the synthesis of a variety of complex molecules.[1]
This guide will delve into two key case studies to illustrate the utility of substituted benzoic acids in modern drug synthesis: the development of novel antitubercular agents and the production of widely-used anti-inflammatory drugs.
Case Study 1: Antitubercular Benzothiazinones – The Pivotal Role of a Nitro-Substituted Intermediate
A promising new class of antitubercular agents, the 8-nitro-1,3-benzothiazin-4-ones (BTZs), which includes clinical trial candidates BTZ043 and PBTZ169 (macozinone), has brought to the forefront the critical role of a specific benzoic acid derivative: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid .[2] This intermediate is a cornerstone in the construction of the complex heterocyclic core of these potent drugs.
Comparative Analysis of Synthetic Pathways to Benzothiazinones
The synthesis of BTZ043 and its analogues has evolved, demonstrating a clear case for optimizing synthetic routes to improve efficiency. Here, we compare two prominent pathways that both commence with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Table 1: Comparison of Synthetic Pathways to Benzothiazinone Analogues
| Synthetic Pathway | Key Reagents | Overall Yield | Key Advantages | Key Disadvantages |
| Alkylsulfanyl Pathway | Carbon disulfide, methyl iodide | 30-40% | Established route | Use of toxic and volatile reagents, lower yield |
| Thiourea Pathway | N,N-dialkylthiourea | 65-75% | Higher yield, fewer synthetic steps, avoids toxic reagents | Newer, less established route |
The data clearly indicates that the more recently developed Thiourea Pathway offers a significant improvement in overall yield (65-75%) compared to the traditional Alkylsulfanyl Pathway (30-40%).[3] This enhancement is achieved by streamlining the synthesis and avoiding the use of hazardous reagents like carbon disulfide.[3]
Experimental Protocol: The Efficient Thiourea Pathway for Benzothiazinone Synthesis
The following is a generalized protocol for the synthesis of benzothiazinone analogues via the more efficient thiourea pathway, starting from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid in toluene, add thionyl chloride.
-
Heat the mixture to 110°C to form the corresponding acid chloride.
Step 2: Formation of the Thiazinone Ring
-
To the solution of the acid chloride, add an N,N-dialkylthiourea derivative in toluene.
-
Maintain the temperature at 110°C to facilitate the cyclization reaction, yielding the benzothiazinone ring system.[3]
This streamlined, one-pot cyclization is a prime example of how process optimization, while still relying on a key intermediate, can dramatically improve the efficiency of API synthesis.
Visualizing the Synthetic Logic
Caption: Comparative synthetic routes to Benzothiazinones.
Case Study 2: Diarylpyrazole Anti-inflammatory Drugs – A Tale of Two Synthetic Strategies
The synthesis of the widely prescribed non-steroidal anti-inflammatory drug (NSAID) Celecoxib provides a different perspective on the role of intermediates. While the standard industrial synthesis does not start from a pre-formed substituted benzoic acid, it relies on the strategic assembly of a 1,5-diarylpyrazole core from more basic building blocks.[4][5] This allows for a comparative analysis of synthetic strategies to achieve a common pharmacophore.
The conventional and high-yielding synthesis of Celecoxib involves a Claisen condensation followed by a cyclocondensation reaction.
Benchmark Synthesis of Celecoxib
Table 2: Standard Synthesis of Celecoxib - Key Steps and Yields
| Step | Reaction | Key Reagents | Reported Yield |
| 1 | Claisen Condensation | 4-Methylacetophenone, Ethyl trifluoroacetate, Sodium hydride | 86-96%[5] |
| 2 | Cyclocondensation | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Hydrazinobenzenesulfonamide hydrochloride | ~90%[6] |
This established route is highly efficient, with reported yields for the initial Claisen condensation reaching up to 96%.[5]
Experimental Protocol: Standard Synthesis of Celecoxib
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione
-
In a suitable reaction vessel, combine toluene and sodium hydride.
-
While stirring, raise the temperature to 60-65°C.
-
Concurrently, add 4-methylacetophenone and ethyl trifluoroacetate dropwise.
-
Maintain the temperature for 1 hour after the addition is complete.
-
Cool the reaction mixture and quench with hydrochloric acid.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the product.[5]
Step 2: Synthesis of Celecoxib
-
Combine 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione and 4-hydrazinobenzenesulfonamide hydrochloride in methanol.
-
Heat the mixture to 65°C and stir for 10 hours.
-
Cool the reaction mixture and remove the solvent under vacuum.
-
The residue can be further purified by recrystallization.[6]
Alternative Strategy: Synthesis of Celecoxib Analogues via a Benzoic Acid Intermediate
An alternative approach to creating novel diarylpyrazole compounds with potential anti-inflammatory activity involves starting with a substituted benzoic acid and building the desired scaffold. For instance, the synthesis of certain Celecoxib analogues has been achieved starting from 4-hydrazinobenzoic acid.[7] This allows for the introduction of different functionalities on the phenyl ring bearing the pyrazole.
While a direct yield comparison with the industrial Celecoxib synthesis is not straightforward due to the different final products, this approach highlights the versatility of using substituted benzoic acids as a starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Approaches
Caption: Contrasting synthetic strategies for Celecoxib and its analogues.
Conclusion: Strategic Intermediate Selection as a Cornerstone of Drug Development
The case studies presented herein underscore the profound impact of intermediate selection on the efficiency and versatility of API synthesis. For the development of novel antitubercular agents like BTZ043, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has proven to be an indispensable building block, with newer synthetic pathways leveraging this intermediate to achieve significantly higher yields.
In the context of established drugs like Celecoxib, while the industrial synthesis follows a convergent approach, the exploration of derivatives and analogues frequently employs substituted benzoic acids as a strategic starting point for generating chemical diversity.
For researchers and drug development professionals, a deep understanding of the reactivity and synthetic potential of intermediates like this compound is paramount. The ability to choose the right building block and the most efficient synthetic route can significantly accelerate the journey from laboratory discovery to clinical application.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 7. Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors [jkmu.kmu.ac.ir]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-chloro-5-(trifluoromethyl)benzoic Acid
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core tenet of responsible science. This guide provides a detailed, field-proven protocol for the safe disposal of 3-chloro-5-(trifluoromethyl)benzoic acid, ensuring the protection of personnel, facilities, and the environment.
Immediate Hazard Assessment and Personal Protection
Before handling this compound, a thorough understanding of its hazard profile is essential. This compound is a halogenated aromatic carboxylic acid and presents specific risks that dictate handling and disposal procedures.
Hazard Profile Summary
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 53985-49-2[1][2] |
| Molecular Formula | C₈H₄ClF₃O₂[3] |
| GHS Hazard Statements | H315: Causes skin irritation[1][3]H319: Causes serious eye irritation[1][3]H335: May cause respiratory irritation[1][3] |
Causality Behind PPE Selection: Given its irritant properties, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE). The trifluoromethyl and chloro- groups contribute to the molecule's reactivity and potential to cause irritation upon contact.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[5][6]
-
Body Protection: A fully buttoned lab coat is mandatory to prevent skin contact.[6]
-
Respiratory Protection: All work should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.[6][7][8]
Waste Characterization and Segregation: The Cornerstone of Safe Disposal
Proper disposal begins with accurate waste characterization. This compound is classified as a halogenated organic waste . This classification is critical because halogenated compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of highly toxic and persistent environmental pollutants like dioxins and furans.[9][10]
The Segregation Imperative: Never mix halogenated organic waste with other waste streams. The rationale is both a safety and a compliance issue:
-
Incompatibility: Mixing with incompatible materials such as strong acids, bases, or oxidizing agents can trigger hazardous reactions.[4][6]
-
Disposal Cost and Complexity: Non-halogenated solvents are often recycled or disposed of via different, less expensive methods. Contaminating a large volume of non-halogenated waste with a halogenated compound forces the entire volume to be treated as the more hazardous and costly halogenated waste stream.[11]
-
Regulatory Compliance: Environmental regulations strictly mandate the segregation of different hazardous waste categories.[12]
Collect this waste in a dedicated, properly labeled container, often designated by a specific color (e.g., green) by your institution's Environmental Health & Safety (EHS) department.[13]
Step-by-Step Disposal and Decontamination Protocol
This protocol outlines the procedures for handling the waste from the point of generation to its final collection container.
Protocol for Unused or Waste this compound (Solid):
-
Work Area Preparation: Conduct all operations within a chemical fume hood.
-
Container Labeling: Obtain a designated hazardous waste container from your EHS office. Ensure it is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.[15]
-
Container Sealing: Securely close the container lid. Do not overfill; a filling level of less than 90% is recommended.[16]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[6][11]
Protocol for Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):
-
Gross Decontamination: If possible, scrape off any significant solid residue into the solid halogenated waste container.
-
Rinsing (for non-disposable labware): Rinse the labware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now also considered halogenated organic waste.
-
Rinsate Collection: Collect the rinsate in a separate, dedicated container for liquid halogenated organic waste. This container must also be clearly labeled with its contents.
-
Solid Debris Disposal: Place all contaminated disposable items (gloves, wipes, weigh paper) into the solid halogenated waste container.
-
Final Cleaning: After the initial hazardous rinse, labware can be washed according to standard laboratory procedures.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
For a Small Spill (manageable within 10 minutes):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
PPE: Wear the appropriate PPE as described in Section 1.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.[7]
-
Collection: Carefully sweep or scoop the absorbent material and spilled solid into a designated waste container.[15]
-
Labeling and Disposal: Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated organic waste.[6]
-
Decontaminate: Clean the spill area thoroughly.
For a Large Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Alert: Notify your supervisor and your institution's EHS office or emergency response team immediately.[11]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt Cleanup: Await the arrival of trained emergency responders.
The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
The Science of Destruction: Why Incineration is Key
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste facility.[15][17] The rationale is grounded in chemistry:
-
Thermal Decomposition: Temperatures exceeding 980°C (and often legislated to be at least 1100°C for waste with >1% halogen content) are required to ensure the complete destruction of the robust aromatic ring and carbon-halogen bonds.[9][17]
-
Preventing POPs: Incomplete combustion of chlorinated compounds at lower temperatures can create Persistent Organic Pollutants (POPs), including highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[10]
-
Scrubbing Acidic Gases: The incineration process liberates the chlorine and fluorine atoms, which form acidic gases like hydrochloric acid (HCl) and hydrofluoric acid (HF). Licensed incinerators are equipped with advanced scrubber systems that neutralize these corrosive gases before they are released into the atmosphere.[17]
By adhering to the segregation and disposal protocols outlined here, you ensure that this waste stream is directed to a facility capable of destroying it completely and safely.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | 53985-49-2 [chemicalbook.com]
- 3. This compound | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. epa.gov [epa.gov]
- 13. bucknell.edu [bucknell.edu]
- 14. benchchem.com [benchchem.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. ethz.ch [ethz.ch]
- 17. zeeco.com [zeeco.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
